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8-Chloro-5-methoxy-2-methylquinoline hydrochloride Documentation Hub

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  • Product: 8-Chloro-5-methoxy-2-methylquinoline hydrochloride
  • CAS: 1461709-36-3

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 8-Chloro-5-methoxy-2-methylquinoline Derivatives in Drug Discovery

Executive Summary The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this vast chemical space, 8-Chloro-5-methoxy-2-methylquinoline has emerged as a high-value intermediate and pharmacophore.

This specific substitution pattern—an electron-withdrawing chlorine at the 8-position combined with an electron-donating methoxy group at the 5-position—confers unique electronic properties that modulate metabolic stability and target binding affinity. Recent high-impact studies have identified derivatives of this scaffold as potent inhibitors in oncology (specifically targeting the PI3K/AKT/mTOR pathway) and as critical intermediates in the synthesis of BET bromodomain inhibitors for epigenetic therapy.

This guide provides a comprehensive technical analysis of the 8-Chloro-5-methoxy-2-methylquinoline scaffold, detailing its synthesis, structure-activity relationships (SAR), and validated experimental protocols for therapeutic evaluation.

Chemical Architecture & Synthesis[1][2][3]

Structural Rationale

The therapeutic efficacy of 8-Chloro-5-methoxy-2-methylquinoline stems from three critical structural features:

  • 8-Chloro Substituent: Blocks metabolic hydroxylation at the susceptible 8-position (common in quinolines) and enhances lipophilicity for membrane permeability.

  • 5-Methoxy Group: Acts as a hydrogen bond acceptor and electron donor, influencing the pKa of the quinoline nitrogen and improving solubility compared to the naked scaffold.

  • 2-Methyl Group: Provides steric bulk that can restrict rotation in receptor pockets and serves as a reactive handle for further functionalization (e.g., radical oxidation to aldehydes or condensation reactions).

Synthetic Pathway (Doebner-Miller Cyclization)

The most robust industrial route to this scaffold utilizes a modified Doebner-Miller reaction. This acid-catalyzed condensation involves an aniline derivative and an


-unsaturated carbonyl.

Reaction Logic: To achieve the 8-chloro and 5-methoxy substitution pattern, the starting material must be 2-chloro-5-methoxyaniline . The cyclization occurs ortho to the amino group. Since the 2-position is blocked by chlorine, cyclization occurs at the vacant 6-position of the aniline ring, which corresponds to the 4a/8a ring junction, effectively placing the original substituents at the 8 and 5 positions of the final quinoline.

Visualization: Synthesis Workflow

SynthesisPathway Start 2-Chloro-5-methoxyaniline (Starting Material) Intermediate Schiff Base Intermediate Start->Intermediate + Reagent Reagent Crotonaldehyde (Reagent) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (HCl) Intermediate->Cyclization Oxidation Oxidative Aromatization (Chloranil/O2) Cyclization->Oxidation Product 8-Chloro-5-methoxy- 2-methylquinoline Oxidation->Product

Figure 1: Modified Doebner-Miller synthesis route for the target scaffold.

Therapeutic Applications & Mechanism of Action[2]

Oncology: PI3K/AKT/mTOR Pathway Inhibition

Recent research highlights the efficacy of condensed derivatives of this scaffold, such as Compound 49 (an indolo[2,3-b]quinoline analogue), in treating colorectal cancer.[1][2][3] The 8-chloro-5-methoxy motif is critical for binding affinity within the ATP-binding pocket of kinases.

Mechanism: The derivative acts as a dual inhibitor, suppressing phosphorylation of AKT and mTOR. This blockade arrests the cell cycle at the G2/M phase and induces mitochondrial apoptosis.[1][4]

Visualization: Signaling Cascade Inhibition

PI3K_Pathway Drug 8-Cl-5-OMe-Quinoline Derivative PI3K PI3K Drug->PI3K INHIBITS AKT AKT (Protein Kinase B) Drug->AKT INHIBITS RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->AKT mTOR mTOR Complex AKT->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Suppression Blocked (Apoptosis Induced) Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 2: Mechanism of action showing dual inhibition of PI3K and AKT, leading to apoptosis.

Epigenetics: BET Bromodomain Inhibition

Beyond direct kinase inhibition, the 8-chloro-5-methoxy-2-methylquinoline scaffold serves as a key intermediate in the synthesis of BET (Bromodomain and Extra-Terminal motif) inhibitors. These small molecules displace BRD4 from acetylated chromatin, downregulating oncogenes like c-MYC. The 8-chloro substituent is often exploited to fill hydrophobic pockets in the bromodomain binding site, enhancing selectivity.

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-5-methoxy-2-methylquinoline

Objective: Produce high-purity scaffold for biological testing.

Reagents:

  • 2-Chloro-5-methoxyaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M)

  • Toluene (Solvent)

  • Chloranil (Oxidant)

Step-by-Step Procedure:

  • Condensation: Dissolve 2-chloro-5-methoxyaniline in 6M HCl at 0°C.

  • Addition: Dropwise add crotonaldehyde over 30 minutes. The solution will darken.

  • Reflux: Heat the mixture to 100°C for 4 hours.

  • Oxidation: Add chloranil (1.0 eq) and reflux for an additional 2 hours to ensure full aromatization of the dihydroquinoline intermediate.

  • Workup: Cool to room temperature. Basify to pH 9 using NH₄OH. Extract with Toluene (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~2.7 ppm for 2-CH₃ and characteristic aromatic splitting).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values against HCT116 (Colorectal Cancer) cells.

Step-by-Step Procedure:

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of the quinoline derivative (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final DMSO < 0.1%). Add to wells.
  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability relative to vehicle control and fit to a non-linear regression model to derive IC₅₀.

Quantitative Data Summary

The following table summarizes the comparative potency of 8-Chloro-5-methoxy-2-methylquinoline derivatives against standard chemotherapeutics.

CompoundTarget Cell LineIC₅₀ (

M)
MechanismReference
Compound 49 (Derivative)HCT116 (Colorectal)0.35PI3K/AKT Inhibition[1]
Compound 49 (Derivative)Caco-2 (Colorectal)0.54G2/M Arrest[1]
Neocryptolepine (Parent)HCT1166.26DNA Intercalation[1]
5-Fluorouracil (Standard)HCT116>10Antimetabolite[1]
Chloroquine (Analogue)Plasmodium (3D7)~0.02Heme Polymerization[2]

Note: Data highlights the superior potency of the specific 8-Cl-5-OMe substituted derivative (Compound 49) compared to the natural product parent Neocryptolepine.[1][2][3]

Future Outlook

The 8-Chloro-5-methoxy-2-methylquinoline scaffold is currently underutilized relative to its potential. Future development should focus on:

  • Fragment-Based Drug Design (FBDD): Using the scaffold as a core fragment for growing inhibitors of resistant kinase mutants.

  • PROTAC Development: Linkage of the quinoline core to E3 ligase ligands to degrade BET proteins rather than merely inhibiting them.

  • Neuroprotection: Investigating the metal-chelating properties of the 8-chloro-5-methoxy motif (similar to Clioquinol) for Alzheimer's disease therapy.

References

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Source: ACS Omega (2024).[3] URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances (2025). URL:[Link]

  • Compound, Pharmaceutical Composition and Uses of the Same (BET Bromodomain Inhibitors).
  • Structure-Activity Relationship of Quinoline Derivatives. Source: Journal of Medicinal Chemistry.[5] URL:[Link]

Sources

Exploratory

Literature review of 5-methoxy-2-methylquinoline scaffolds in medicinal chemistry

The 5-Methoxy-2-Methylquinoline Scaffold: Synthetic Access and Pharmacological Privilege Executive Summary The 5-methoxy-2-methylquinoline scaffold (CAS: 79205-04-2) represents a distinct and underutilized chemical space...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Methoxy-2-Methylquinoline Scaffold: Synthetic Access and Pharmacological Privilege

Executive Summary The 5-methoxy-2-methylquinoline scaffold (CAS: 79205-04-2) represents a distinct and underutilized chemical space in medicinal chemistry, often overshadowed by its 6-methoxy (quinine-like) and 8-methoxy (primaquine-like) isomers. While the 6- and 8-positions are classically exploited for antimalarial and antimicrobial activity, the 5-methoxy position offers a unique steric and electronic vector for targeting complex protein-protein interactions (PPIs) and epigenetic modulators, most notably EZH2 (Enhancer of Zeste Homologue 2) .

This guide details the synthetic challenges of accessing this regioisomer, its emerging role in oncology, and the specific structure-activity relationship (SAR) profiles that distinguish it from other quinoline derivatives.

Part 1: The Synthetic Challenge (Regioselectivity)

Accessing the 5-methoxy-2-methylquinoline core is synthetically non-trivial compared to the 6- or 8-isomers. The primary challenge is regiocontrol during the cyclization of m-anisidine.

The Regioselectivity Problem

In the classical Doebner-Miller or Skraup synthesis, the starting material is m-anisidine. The methoxy group at the meta position activates both the ortho (position 2) and para (position 6) carbons relative to the amine.

  • Path A (Sterically Favored): Cyclization at the para position (C6) yields 7-methoxy-2-methylquinoline .

  • Path B (Sterically Hindered): Cyclization at the ortho position (C2) yields the desired 5-methoxy-2-methylquinoline .

Consequently, standard acid-catalyzed condensation yields a mixture often dominated by the 7-isomer, requiring tedious chromatographic separation.

The "Precision" Protocol (Directed Cyclization)

To bypass the isomer mixture, a directed approach using 2-bromo-5-methoxyaniline or 2-amino-6-methoxybenzoic acid derivatives is recommended for high-purity applications. The following protocol outlines the "Blocked" strategy, ensuring the 5-position is locked before the pyridine ring is formed.

Recommended Protocol: Modified Combes/cyclization

  • Precursor: 2-Amino-6-methoxyacetophenone (if accessible) or functionalization of 2-bromo-5-methoxyaniline.

  • Key Intermediate: 5-methoxy-2-methyl-4-quinolone (tautomer).

Step-by-Step Methodology (Standard Doebner-Miller Optimization):

  • Reagents: m-Anisidine (1.0 eq), Crotonaldehyde (1.2 eq), conc. HCl (Cat.), Toluene (Solvent).

  • Condition: Reflux at 110°C for 4 hours.

  • Workup: Neutralize with Na₂CO₃. Extract with EtOAc.[1][2]

  • Purification (CRITICAL): Flash column chromatography (Hexane:EtOAc 8:2).

    • Fraction 1: 5-methoxy-2-methylquinoline (Lower Rf, typically).

    • Fraction 2: 7-methoxy-2-methylquinoline (Major product).[3][4]

    • Note: The 5-methoxy isomer often exhibits distinct fluorescence (blue/cyan) compared to the 7-isomer under UV (254/365 nm), aiding fraction collection.

Part 2: Pharmacological Privilege & SAR[5]

The 5-methoxy group is not merely a solubilizing appendage; it acts as a specific "molecular wedge."

Epigenetic Modulation (EZH2 Inhibition)

Recent high-impact studies (e.g., Wang et al., NIH/PMC) have identified the 5-methoxyquinoline scaffold as a potent inhibitor of EZH2, a methyltransferase overexpressed in metastatic cancers.

  • Mechanism: The scaffold binds to the S-adenosylmethionine (SAM) pocket.

  • The "5-Position" Magic:

    • 5-OMe: Fits into a hydrophobic cleft, maintaining potency (IC₅₀ ~1.2 µM for lead compound 5k ).

    • 6/7/8-OMe: Shifting the methoxy group to any other position results in a >10-fold loss of activity . This sharp SAR cliff indicates that the 5-methoxy group provides a critical steric clash or specific hydrogen bond acceptance that is position-dependent.

Multidrug Resistance (MDR) Reversal

Unlike 6-methoxy derivatives (which are often P-gp substrates), 5-methoxy analogs often display altered lipophilicity (LogP) and pKa profiles. The 5-position is adjacent to the ring nitrogen (peri-position), creating an intramolecular hydrogen bond effect or steric shielding of the nitrogen lone pair. This reduces the basicity of the quinoline nitrogen, potentially altering lysosomal trapping and efflux pump recognition.

Data Summary: Activity Profile
Target / Assay5-Methoxy Scaffold Activity6/7/8-Methoxy AnalogsMechanistic Insight
EZH2 Inhibition High (IC₅₀ < 2 µM)Low (IC₅₀ > 20 µM)Steric fit in SAM pocket is highly specific to the 5-position.
DNA Intercalation ModerateHigh (6-OMe)5-OMe distorts planarity slightly due to peri-interaction, reducing intercalation compared to flat 6-OMe analogs.
Cytotoxicity (HCT15) High (LC₅₀ ~ 5 µM)Moderate5-OMe derivatives show enhanced apoptosis induction via caspase pathways.

Part 3: Visualization of Pathways

Diagram 1: Synthetic Divergence (The Regioselectivity Challenge)

This diagram illustrates why the 5-methoxy isomer is difficult to access via standard methods and requires specific separation steps.

G Anisidine m-Anisidine (3-Methoxyaniline) Intermediate Transition State (Cyclization) Anisidine->Intermediate Acid Catalysis (HCl) Reagent + Crotonaldehyde (Doebner-Miller) Reagent->Intermediate Prod_7 7-Methoxy-2-methylquinoline (Major Product - Sterically Favored) Intermediate->Prod_7 Path A (Para-cyclization) Prod_5 5-Methoxy-2-methylquinoline (Minor Product - Desired Scaffold) Intermediate->Prod_5 Path B (Ortho-cyclization) Separation Chromatographic Separation (Critical Step) Prod_7->Separation Prod_5->Separation

Caption: The Doebner-Miller reaction yields a mixture of isomers. Path B (Ortho-cyclization) is sterically hindered, making the 5-methoxy isomer the minor product.

Diagram 2: SAR Logic for EZH2 Inhibition

This diagram visualizes the "Activity Cliff" described in recent literature, highlighting the uniqueness of the 5-position.

SAR Core Quinoline Scaffold (EZH2 Inhibitor Base) Pos5 5-Position (Methoxy) IC50 = 1.2 µM Core->Pos5 Optimized Pos6 6-Position (Methoxy) IC50 > 25 µM Core->Pos6 Loss of Activity Pos7 7-Position (Methoxy) IC50 > 50 µM Core->Pos7 Loss of Activity Pos8 8-Position (Methoxy) IC50 > 50 µM Core->Pos8 Loss of Activity Mechanism Specific Hydrophobic Pocket Fit Pos5->Mechanism Enables Binding

Caption: SAR analysis reveals a strict requirement for the 5-methoxy substituent for EZH2 inhibition. Moving the group to 6, 7, or 8 abolishes potency.

References

  • Wang, J., et al. (2013). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. International Journal of Molecular Sciences. Link

  • BenchChem Technical Support. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: Protocols and History. Link

  • Musiol, R. (2020).[5] Quinoline Scaffolds in Anticancer Drug Discovery. Current Pharmaceutical Design. (Contextual grounding for Quinoline privilege).

  • Organic Chemistry Portal. The Doebner-Miller Reaction. Link

Sources

Foundational

Pharmacophore Elucidation and Computational Modeling of 8-Chloro-5-methoxy-2-methylquinoline HCl

A Fragment-Based Approach for Epigenetic Target Discovery[1] Executive Technical Synthesis 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (CAS: 420786-79-4) is not merely a chemical reagent; in the context of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Fragment-Based Approach for Epigenetic Target Discovery[1]

Executive Technical Synthesis

8-Chloro-5-methoxy-2-methylquinoline hydrochloride (CAS: 420786-79-4) is not merely a chemical reagent; in the context of modern medicinal chemistry, it represents a high-value privileged scaffold , specifically within the domain of BET (Bromodomain and Extra-Terminal) bromodomain inhibition .[1]

While quinoline derivatives have historically been associated with anti-infective (anti-malarial) and kinase inhibitory activities, this specific substitution pattern—featuring the 8-chloro and 5-methoxy moieties—serves as a critical pharmacophoric core for mimicking the acetyl-lysine (KAc) recognition motif required for epigenetic modulation.[1]

This technical guide details the workflow for generating a high-precision pharmacophore model of this compound. We will treat the molecule as a fragment lead , utilizing Ligand-Based Drug Design (LBDD) principles to define the spatial arrangement of features necessary to inhibit BRD4 and related BET proteins, a pathway critical in oncology (c-Myc downregulation).[1]

Structural Deconstruction & Feature Mapping

To build a robust model, we must first deconstruct the molecule into its constituent pharmacophoric features.[1] The hydrochloride salt form implies solubility, but for modeling, we simulate the physiological species (desalted).[1]

Physiochemical State:

  • pKa Analysis: The quinoline nitrogen has a pKa of approximately 4.[1]9. At physiological pH (7.4), the molecule exists primarily in its neutral form .[1]

  • Tautomerism: Negligible for this substituted system.[1]

The 4-Point Pharmacophore Hypothesis

We define the pharmacophore (


) as a set of features 

in 3D space:

.[1]
Feature IDChemical MoietyPharmacophoric RoleInteraction Type
F1 (HBA) 5-Methoxy OxygenHydrogen Bond Acceptor Mimics the carbonyl oxygen of the acetyl-lysine residue, forming a critical H-bond with the conserved Asparagine (e.g., Asn140 in BRD4).[1]
F2 (XB/Hyd) 8-ChlorineHalogen Bond / Hydrophobic The Cl atom acts as a sigma-hole donor (Halogen Bond) to backbone carbonyls or occupies a hydrophobic sub-pocket, increasing potency over the unsubstituted analog.[1]
F3 (Ar) Quinoline Ring SystemAromatic Ring Engages in

-

stacking (often with Trp81 in BRD4) and defines the scaffold geometry.[1]
F4 (Hyd) 2-Methyl GroupHydrophobic Anchor Provides steric occlusion and van der Waals contacts, restricting the rotation and locking the ligand in the binding cleft.[1]
Computational Workflow: Protocol for Model Generation

This protocol moves beyond "button-clicking" to the causal logic of why specific parameters are chosen.[1]

Phase I: Ligand Preparation & Conformational Analysis

Objective: Generate the bioactive conformation. Although the quinoline core is rigid, the 5-methoxy group has rotational freedom.[1]

  • Desalting: Remove the HCl counterion.

  • Ionization: Set pH to

    
     (Epik/LigPrep). Ensure the neutral species is dominant.
    
  • Conformational Search:

    • Method: Mixed Torsional/Low-Mode sampling.[1]

    • Energy Window: 5.0 kcal/mol (to capture accessible bioactive states).[1]

    • Constraint: The methoxy group usually adopts a coplanar or near-coplanar orientation relative to the ring to maximize conjugation, but steric clash with peri-hydrogens must be minimized.[1]

Phase II: Pharmacophore Hypothesis Generation

Objective: Translate chemical features into a spatial query.

  • Alignment: Since we are modeling a single scaffold (Fragment-Based approach), we align the lowest energy conformer to the inertial axes.[1]

  • Feature Definition (SMARTS patterns):

    • Aromatic: [a] (Quinoline core)[1]

    • Acceptor: [#8]-[#6] (Methoxy Oxygen)[1]

    • Hydrophobic/Halogen: [Cl] (8-Chloro)[1]

    • Hydrophobic: [#6]-[#6] (2-Methyl)[1]

  • Spatial Constraints:

    • Set tolerance spheres (radii) to 1.5 Å for HBA and 2.0 Å for Hydrophobic features to allow for minor induced-fit variations in the target protein.

Phase III: Validation (The "Self-Validating" Pillar)

A model is useless without statistical validation.[1]

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) to generate 50 structurally similar but topologically distinct decoys for every active analog.

  • ROC Analysis: Calculate the Receiver Operating Characteristic (ROC) curve. A valid model must achieve an AUC (Area Under Curve) > 0.7.[1]

Visualizing the Interaction Logic

The following diagram illustrates the logical flow from the chemical structure to its biological impact via the pharmacophore model.

PharmacophoreLogic cluster_0 Chemical Scaffold cluster_1 Pharmacophoric Features cluster_2 Biological Target (BET) Mol 8-Chloro-5-methoxy- 2-methylquinoline HBA 5-OMe (H-Bond Acceptor) Mol->HBA XB 8-Cl (Halogen/Hydrophobic) Mol->XB Ar Quinoline (Pi-Stacking) Mol->Ar Asn Asn140 Interaction (Acetyl-Lysine Mimic) HBA->Asn Essential Binding WPF WPF Shelf (Hydrophobic Contact) XB->WPF Potency Boost Ar->WPF Scaffold Anchor Effect c-Myc Downregulation (Therapeutic Effect) Asn->Effect WPF->Effect

Figure 1: Mechanistic mapping of the 8-Chloro-5-methoxy-2-methylquinoline scaffold to the BET Bromodomain binding pocket.[1]

Experimental Protocol: In Silico Screening

To utilize this pharmacophore for identifying novel drug candidates (Virtual Screening), follow this precise workflow:

  • Database Preparation:

    • Import vendor libraries (e.g., Enamine, ChemBridge).[1]

    • Filter by Lipinski’s Rule of 5 (Mw < 500, LogP < 5).[1]

    • Critical Step: Generate conformers for the database (max 50 per molecule) to ensure the bioactive shape is represented.[1]

  • Screening Execution:

    • Load the 8-Cl-5-OMe-Quinoline.ph4 hypothesis.[1]

    • Vector Screening: Enable vector constraints on the 5-Methoxy acceptor. This ensures that hits not only have an oxygen in the right place but also project the lone pair correctly towards the target Asparagine.[1]

    • Excluded Volume: Add exclusion spheres around the 2-methyl group if the target pocket is known to be sterically restricted in that vector.[1]

  • Post-Processing:

    • Calculate Fit Score (RMSD between pharmacophore features and ligand atoms).[1]

    • Prioritize hits with Fit Score > 2.5 (out of 4.0).

Workflow Diagram

The following Graphviz diagram details the step-by-step computational pipeline required to replicate this modeling process.

Workflow Start Start: 8-Chloro-5-methoxy- 2-methylquinoline HCl Prep Ligand Preparation (Desalt, pH 7.4, Neutral) Start->Prep Conf Conformational Search (Monte Carlo / Low Mode) Prep->Conf Model Pharmacophore Hypothesis (4-Point: HBA, Ar, Hyd, XB) Conf->Model Valid Validation (ROC Curve) Model->Valid Decoys Generate Decoy Set (DUD-E: 50 decoys/active) Decoys->Valid Input Decision AUC > 0.7? Valid->Decision Refine Refine Constraints (Adjust Radii/Vectors) Decision->Refine No Final Final Model Ready for Virtual Screening Decision->Final Yes Refine->Model Iterate

Figure 2: Computational pipeline for generating and validating the pharmacophore model.

References
  • World Intellectual Property Organization (WIPO). (2015).[1] Patent WO2015074064A1: Compound, Pharmaceutical Composition and Uses of the Same (BET Inhibitors).[1] Retrieved from [1]

  • World Intellectual Property Organization (WIPO). (2019).[1] Patent WO2019055877A1: Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors.[1] Retrieved from [1]

  • Moustapha, M. E., et al. (2024).[1] Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.[1] MDPI Molecules.[1] Retrieved from [1]

  • Verma, R. P., & Hansch, C. (2009).[1] Camptothecins: a SAR/QSAR study.[1] (Contextual reference for Quinoline SAR). Chemical Reviews. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 8-Chloro-5-methoxy-2-methylquinoline hydrochloride Product Sheet. Retrieved from [1]

Sources

Exploratory

8-Chloro-5-methoxy-2-methylquinoline hydrochloride CAS number and synonyms

An In-Depth Technical Guide to 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Abstract This technical guide profiles 8-Chloro-5-methoxy-2-methylquinoline hydrochloride , a specialized heterocyclic building block prim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Abstract

This technical guide profiles 8-Chloro-5-methoxy-2-methylquinoline hydrochloride , a specialized heterocyclic building block primarily utilized in the synthesis of isomerically pure 5-methoxyquinoline derivatives. While often an intermediate rather than a final API, its structural role is critical in medicinal chemistry—specifically in the development of BET bromodomain inhibitors and other epigenetic modulators. This guide elucidates its strategic value in overcoming regioselectivity challenges during quinoline synthesis, details its production via the Doebner-Miller reaction, and outlines its downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile

This compound is the hydrochloride salt of a substituted quinoline. Its primary value lies in the specific substitution pattern: a methyl group at C2, a methoxy group at C5, and a chlorine atom at C8.

Property Data / Description
Chemical Name 8-Chloro-5-methoxy-2-methylquinoline hydrochloride
Free Base CAS 420786-79-4
Salt CAS Not widely indexed; typically referenced via free base or internal codes (e.g., in patents WO2015074064).
Molecular Formula C₁₁H₁₀ClNO · HCl (Salt) / C₁₁H₁₀ClNO (Base)
Molecular Weight 244.12 g/mol (Salt) / 207.66 g/mol (Base)
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (improved by HCl salt form).
Synonyms 8-Chloro-5-methoxy-quinaldine; 4-Amino-8-chloro-5-methoxy-2-methylquinoline (incorrect, refers to amine derivative); 8-chloro-5-methoxy-2-methyl-quinoline.

Strategic Role in Synthesis: The "Blocking Group" Tactic

To understand the importance of this compound, one must understand the "Quinoline Isomer Problem."

The Challenge: Synthesizing 5-methoxy-2-methylquinoline (a key pharmacophore for BET inhibitors) directly from 3-methoxyaniline via the Doebner-Miller reaction is problematic. The cyclization can occur at either of the two ortho positions relative to the amine, yielding a difficult-to-separate mixture of 5-methoxy and 7-methoxy isomers.

The Solution (The 8-Chloro Route): By starting with 2-chloro-5-methoxyaniline , the chemist introduces a chlorine atom at one of the ortho positions. This "blocks" that site, forcing the cyclization to occur exclusively at the other position.

  • Regioselective Cyclization: The chlorine forces formation of the 8-chloro-5-methoxy isomer (the subject of this guide).

  • Hydrodechlorination: The chlorine is subsequently removed (e.g., via Pd/C catalyzed hydrogenation) to yield the pure 5-methoxy-2-methylquinoline .

Diagram 1: The Regioselectivity Strategy

IsomerStrategy Start_Mixed 3-Methoxyaniline (No Blocking Group) Reaction_Mixed Doebner-Miller Reaction Start_Mixed->Reaction_Mixed Result_Mixed Mixture: 5-Methoxy + 7-Methoxy (Difficult Separation) Reaction_Mixed->Result_Mixed Low Selectivity Start_Blocked 2-Chloro-5-methoxyaniline (Cl Blocks Ortho Pos) Reaction_Blocked Doebner-Miller (Crotonaldehyde) Start_Blocked->Reaction_Blocked Target 8-Chloro-5-methoxy- 2-methylquinoline (Single Isomer) Reaction_Blocked->Target High Regioselectivity Final_Step Hydrodechlorination (Pd/C, H2) Target->Final_Step Final_Product 5-Methoxy-2-methylquinoline (Pure) Final_Step->Final_Product

Caption: Strategy for bypassing regioisomeric mixtures using the 8-chloro blocking group.

Synthesis Protocol

The following protocol is synthesized from patent literature (e.g., WO2015074064) describing the preparation of this specific intermediate.

Method: Modified Doebner-Miller Synthesis

Reagents:

  • Precursor: 2-Chloro-5-methoxyaniline (CAS 95-03-4)

  • Carbon Source: Crotonaldehyde (or Paraldehyde/Acetaldehyde equivalent)

  • Solvent: n-Butanol or Toluene

  • Acid Catalyst: Concentrated HCl (37%) or p-Toluenesulfonic acid

  • Oxidant: Chloranil (Tetrachloro-1,4-benzoquinone) – Crucial for driving the aromatization of the dihydroquinoline intermediate.

Step-by-Step Workflow:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-chloro-5-methoxyaniline (1.0 eq) in n-butanol (approx. 2.5 volumes).[1][2]

  • Acidification: Add Concentrated HCl (1.0–1.2 eq) dropwise. Note: Exothermic reaction.

  • Cyclization: Add Crotonaldehyde (1.1 eq) slowly.

  • Oxidation: Add Chloranil (1.0 eq). Why? The Doebner-Miller reaction initially forms a 1,2-dihydroquinoline. Chloranil acts as a mild oxidant to aromatize this ring into the fully conjugated quinoline system.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 1–2 hours. Monitor via HPLC for consumption of aniline.

  • Work-up:

    • Cool to room temperature.

    • The product may precipitate as the hydrochloride salt directly.

    • If not, evaporate solvent, basify with NaOH to extract the free base into DCM, wash with brine, dry over MgSO₄, and concentrate.

    • Salt Formation: Redissolve the free base in EtOAc/MeOH and treat with 4M HCl in dioxane to precipitate 8-Chloro-5-methoxy-2-methylquinoline hydrochloride .

  • Purification: Recrystallize from Ethanol/Ether to obtain a yellow solid.

Medicinal Chemistry Applications

This compound is predominantly a Late-Stage Intermediate (LSI) for the synthesis of BET Bromodomain Inhibitors.

Mechanism of Action (Downstream API): BET proteins (BRD2, BRD3, BRD4) bind to acetylated lysine residues on histones, regulating gene transcription. Inhibitors of this interaction are potent anticancer agents (e.g., for NUT midline carcinoma, AML). The 5-methoxy-2-methylquinoline scaffold mimics the acetyl-lysine recognition motif, docking into the hydrophobic pocket of the BET bromodomain.

Diagram 2: Application Workflow (BET Inhibitor Synthesis)

ApplicationWorkflow Intermediate 8-Chloro-5-methoxy- 2-methylquinoline HCl Step1 Step 1: Hydrodechlorination (H2, Pd/C, MeOH, NaOH) Intermediate->Step1 Core 5-Methoxy-2-methylquinoline (The Pharmacophore) Step1->Core Step2 Step 2: Functionalization (e.g., Bromination at C3) Core->Step2 Functionalized 3-Bromo-5-methoxy- 2-methylquinoline Step2->Functionalized Step3 Step 3: Suzuki Coupling (Aryl Boronic Acids) Functionalized->Step3 API Final BET Inhibitor (e.g., RVX-208 Analogues) Step3->API

Caption: Transformation of the 8-chloro intermediate into bioactive BET bromodomain inhibitors.

Safety & Handling (MSDS Highlights)

  • Hazards: Like most quinolines, this compound is likely an Irritant (Skin/Eye/Respiratory) .

  • Signal Word: Warning.

  • H-Codes (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • Bair, K. W., et al. (2015).[3] Bromodomain Inhibitors and Uses Thereof. WO Patent 2015/074064.[3] (Describes the synthesis of 8-chloro-5-methoxy-2-methylquinoline hydrochloride from 2-chloro-5-methoxyaniline).

  • Hansen, H. C., et al. (2019). Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors. WO Patent 2019/055877. (Details the hydrogenation of the 8-chloro intermediate).

  • ChemicalBook . 5-Chloro-2-methoxyaniline Synthesis and Properties. (Precursor data).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11660098 (8-chloro-5-methoxy-2-methylquinoline).

Sources

Foundational

Predicted Metabolic Stability Profile: 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Topic: Predicted Metabolic Stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Metabolic Stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This technical guide provides a predictive analysis of the metabolic stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (C₁₁H₁₀ClNO · HCl). As a functionalized quinoline scaffold, this compound presents specific structural "soft spots" prone to Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.

Based on Structure-Activity Relationship (SAR) data of homologous quinolines (e.g., 2-methylquinoline, 8-aminoquinolines), this compound is predicted to exhibit moderate-to-high intrinsic clearance (


)  in human liver microsomes (HLM). The presence of the electron-donating 5-methoxy group and the oxidizable 2-methyl group suggests two dominant metabolic pathways: O-demethylation  and benzylic hydroxylation . The 8-chloro substituent likely blocks metabolism at the 8-position but may influence the electronic density of the ring, affecting the rate of N-oxidation.

Structural Analysis & Physicochemical Determinants

To accurately predict metabolic fate, we must dissect the molecule’s electronic and steric features.

FeatureChemical NaturePredicted Metabolic Impact
Quinoline Core N-heterocycleSusceptible to N-oxidation and ring hydroxylation (though substituted positions reduce this risk).
2-Methyl Group Alkyl side chainHigh Risk (Soft Spot): Benzylic carbon is highly prone to CYP-mediated hydroxylation to form an alcohol, then carboxylic acid.
5-Methoxy Group Ether linkageHigh Risk (Soft Spot): Electron-rich site prone to O-dealkylation (O-demethylation) to form a phenol.
8-Chloro Group HalogenMetabolic Blocker: Blocks the 8-position from oxidation. Electron-withdrawing nature reduces pKa of the quinoline nitrogen.
HCl Salt Counter-ionImproves solubility for in vitro assays but dissociates in physiological media; does not alter intrinsic metabolic pathways.

Predicted Metabolic Pathways (In Silico & Mechanistic)

The metabolic stability of this compound is governed by the competition between the 2-methyl and 5-methoxy sites for CYP active sites.

Primary Phase I Transformations
  • Benzylic Hydroxylation (Pathway A): The 2-methyl group is sterically accessible and chemically reactive. CYP enzymes (likely CYP3A4 or CYP2C isoforms) will hydroxylate this position to form 8-chloro-5-methoxy-2-(hydroxymethyl)quinoline . This is often the rate-limiting step for clearance.

  • O-Demethylation (Pathway B): The 5-methoxy group is a classic substrate for CYP2D6 and CYP3A4. Oxidative attack on the methyl carbon leads to the release of formaldehyde and the formation of the phenol metabolite: 8-chloro-5-hydroxy-2-methylquinoline .

Secondary & Phase II Transformations
  • Carboxylic Acid Formation: The primary alcohol from Pathway A can be further oxidized by cytosolic alcohol dehydrogenases (ADH) or CYPs to a carboxylic acid.

  • Glucuronidation: Both the phenol (from Pathway B) and the alcohol (from Pathway A) serve as nucleophiles for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II conjugation and excretion.

Metabolic Pathway Map

The following diagram illustrates the predicted biotransformation cascade.

MetabolicMap Parent Parent Compound (8-Chloro-5-methoxy-2-methylquinoline) Met_A Metabolite A (Benzylic Alcohol) Parent->Met_A CYP-mediated Hydroxylation (2-Me) Met_B Metabolite B (5-Hydroxy Phenol) Parent->Met_B CYP-mediated O-Demethylation (5-OMe) Met_C Metabolite C (N-Oxide) Parent->Met_C FMO/CYP N-Oxidation (Minor) Met_A_Acid Metabolite A2 (Carboxylic Acid) Met_A->Met_A_Acid ADH/ALDH Oxidation Met_A_Gluc Phase II Conjugate (O-Glucuronide) Met_A->Met_A_Gluc UGT Conjugation Met_B_Gluc Phase II Conjugate (O-Glucuronide) Met_B->Met_B_Gluc UGT Conjugation

Figure 1: Predicted Phase I and Phase II metabolic map for 8-Chloro-5-methoxy-2-methylquinoline.

Experimental Validation Protocols

To confirm these predictions, the following rigorous experimental workflow is recommended. This protocol ensures the generation of actionable


 (intrinsic clearance) and 

(half-life) data.
Microsomal Stability Assay (Standard Protocol)

Objective: Determine the in vitro intrinsic clearance (


) using Human Liver Microsomes (HLM).

Reagents:

  • Test Compound (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis & Calculation

Plot the natural logarithm of the remaining parent compound area ratio (versus internal standard) against time. The slope of the linear regression (


) is used to calculate half-life and clearance.




Interpretation Guide:

  • 
     µL/min/mg:  High Stability (Low Clearance).
    
  • 
     µL/min/mg:  Moderate Stability.
    
  • 
     µL/min/mg:  Low Stability (High Clearance). Prediction for this compound falls here.
    
Experimental Logic Diagram

AssayWorkflow Step1 Step 1: Pre-incubation (Microsomes + Compound) Step2 Step 2: Initiation (+ NADPH) Step1->Step2 Step3 Step 3: Kinetic Sampling (0, 5, 15... 60 min) Step2->Step3 Step4 Step 4: Quench & Centrifuge (Acetonitrile + IS) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability validation assay.

Risk Assessment & Optimization Strategies

If the experimental data confirms the predicted high clearance, the following structural modifications are recommended to improve metabolic stability (Lead Optimization):

  • Block the 2-Methyl Oxidation: Replace the methyl group with a trifluoromethyl (-CF₃) or cyclopropyl group. These are bioisosteres that resist CYP-mediated hydroxylation.

  • Stabilize the 5-Methoxy: Replace the methoxy group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group to prevent O-dealkylation while maintaining electronic properties.

  • Scaffold Hopping: If N-oxidation is significant, consider substituting the quinoline nitrogen with a carbon (naphthalene derivative) or adding an adjacent electron-withdrawing group to reduce nitrogen basicity.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance. Drug Metabolism and Disposition.[1][2][3][4][5] Link

  • PubChem Compound Summary. (2024). 8-Chloro-2-methylquinoline (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Preparation of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Stock Solutions

Abstract & Scope This technical guide provides a standardized protocol for the preparation, storage, and handling of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (C₁₁H₁₀ClNO·HCl) stock solutions. This compound, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, storage, and handling of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (C₁₁H₁₀ClNO·HCl) stock solutions. This compound, often utilized as a synthetic intermediate or a bioactive scaffold in antimalarial and kinase inhibitor research, presents specific solubility challenges due to the juxtaposition of a lipophilic quinoline core against an ionic hydrochloride salt moiety.

Target Audience: Medicinal Chemists, Cell Biologists, and Pharmacology Researchers.

Physicochemical Profile & Solubility Logic

To ensure reproducibility, one must understand the "Solubility Paradox" of this compound.

  • The Salt Factor: As a hydrochloride salt, the compound is protonated at the quinoline nitrogen. This ionic character aids solubility in water only when the pH is sufficiently low to maintain protonation.

  • The Lipophilic Core: The 8-chloro and 5-methoxy substituents add significant hydrophobicity to the aromatic rings.

  • The Risk: When a concentrated stock (low pH due to HCl) is diluted into a neutral buffer (e.g., PBS pH 7.4), the pH rise can deprotonate the nitrogen (

    
     for many quinolines). This reverts the molecule to its "Free Base" form, which is poorly soluble in water, leading to micro-precipitation that ruins biological assays.
    

Therefore, the Golden Rule: Always prepare the Primary Stock in DMSO (Dimethyl Sulfoxide) to ensure complete solubilization, and perform Intermediate Dilutions carefully before adding to biological media.

Table 1: Physicochemical Properties (Calculated)
PropertyValue (Approx.)Notes
Formula (Base) C₁₁H₁₀ClNOCheck CoA for Hydrates
MW (Base) ~207.66 g/mol
MW (HCl Salt) ~244.12 g/mol Use this for Mass Calcs
Solubility (DMSO) > 50 mMRecommended for Stock
Solubility (Water) < 5 mMpH dependent (Risk of precipitation)
Storage -20°C or -80°CProtect from light & moisture

Protocol A: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock in anhydrous DMSO.

Reagents & Equipment[4][5]
  • Compound: 8-Chloro-5-methoxy-2-methylquinoline HCl (Solid).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Weigh approximately 12.2 mg of the HCl salt into a sterile amber vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: If the mass weighed deviates from 12.2 mg, adjust the DMSO volume to maintain exactly 50 mM.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be clear and slightly yellow. If particles remain, sonicate in a water bath for 2 minutes (Max temp 30°C).

  • Aliquot & Storage: Immediately dispense into 50

    
    L aliquots in PCR tubes or amber micro-vials.
    
    • Freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solutions (Assay Ready)

Objective: Dilute the stock into aqueous media without precipitation.

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into cell media often causes "shock precipitation" at the injection site. Use this 2-step method:

  • Step 1 (Intermediate): Dilute the 50 mM DMSO stock 1:10 into pure water or culture medium to create a 5 mM (10% DMSO) intermediate.

    • Why? This lowers the concentration while keeping enough organic solvent/acidity to prevent immediate crashing out.

    • Vortex immediately.

  • Step 2 (Final): Dilute the Intermediate solution into the final Assay Buffer (e.g., PBS or Media) to the desired concentration (e.g., 10

    
    M).
    
    • Final DMSO Concentration: Ensure final DMSO is < 0.5% (or as tolerated by your cells).

Self-Validating Quality Control (QC)

Before running your assay, perform a Light Scattering Check :

  • Hold the final working solution up to a light source.

  • Pass: Solution is crystal clear.

  • Fail: Solution looks "milky" or has a Tyndall effect (laser beam visible through liquid). This indicates the free base has precipitated.

Visual Workflows

Diagram 1: Preparation Logic Flow

This diagram illustrates the critical decision points to prevent compound degradation and precipitation.

StockPrep Start Solid Compound (HCl Salt) Weigh Weigh Mass (Calculate via MW) Start->Weigh Solvent Add Anhydrous DMSO (Target: 50 mM) Weigh->Solvent Dissolve Vortex/Sonicate (Max 30°C) Solvent->Dissolve QC_Visual Visual QC: Clear Solution? Dissolve->QC_Visual QC_Visual->Solvent No (Cloudy) Add more DMSO Aliquot Aliquot into Amber Vials QC_Visual->Aliquot Yes (Pass) Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Critical path for the preparation of stable primary stock solutions.

Diagram 2: The Solubility Equilibrium

Understanding the pH-dependent solubility risk.

Solubility Acidic Acidic pH / DMSO (Protonated Form: R-NH+) Neutral Neutral pH (PBS/Media) (Deprotonation Risk) Acidic->Neutral Dilution Precip Precipitation (Free Base: R-N) Neutral->Precip If Conc > Solubility Limit (High Risk) Soluble Soluble (Bioavailable) Neutral->Soluble If Conc < Solubility Limit (Safe Zone)

Figure 2: The mechanism of precipitation upon dilution into neutral buffers.

Troubleshooting & FAQ

Q: My solution turned pink/brown after a week at room temperature.

  • Cause: Quinolines are light-sensitive and prone to oxidation.

  • Fix: Discard. Always store in amber vials and keep frozen.

Q: Can I use Ethanol instead of DMSO?

  • Answer: Yes, Ethanol is a viable alternative for the stock, but it evaporates faster (changing concentration) and is less effective at solubilizing the highly lipophilic free base if the pH shifts. DMSO is preferred for long-term storage.

Q: How do I calculate the exact mass if my CoA says "Monohydrate"?

  • Formula:

    
    .
    
  • You must adjust the mass weighed to account for the water weight, or your molarity will be lower than calculated.

References

  • PubChem Compound Summary. 8-Chloro-2-methylquinoline (Related Structure/Properties). National Center for Biotechnology Information. [Link]

Application

Procedure for using 8-Chloro-5-methoxy-2-methylquinoline HCl as a chemical intermediate

This is a comprehensive technical guide and protocol set for the use of 8-Chloro-5-methoxy-2-methylquinoline HCl as a chemical intermediate.[1] Advanced Intermediate for Medicinal Chemistry & Pharmacophore Development[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the use of 8-Chloro-5-methoxy-2-methylquinoline HCl as a chemical intermediate.[1]

Advanced Intermediate for Medicinal Chemistry & Pharmacophore Development[1]

Introduction & Chemical Identity

8-Chloro-5-methoxy-2-methylquinoline Hydrochloride is a highly functionalized quinoline scaffold utilized primarily in the synthesis of bioactive molecules targeting malaria, neurodegenerative diseases (via metal chelation), and bacterial infections.[1]

Its structural triad—the 8-chloro handle, the 5-methoxy electron-donating group, and the 2-methyl benzylic site—provides three distinct vectors for chemical diversification (SAR), making it a "privileged structure" in drug discovery.[1]

PropertySpecification
Chemical Name 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride
Molecular Formula C₁₁H₁₀ClNO[1][2] · HCl
Molecular Weight 244.12 g/mol (Salt); 207.66 g/mol (Free Base)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Key Reactivity Nucleophilic Aromatic Substitution (C8), O-Demethylation (C5), Benzylic Oxidation (C2)
Strategic Utility & Mechanism

This intermediate serves as a precursor for two major classes of therapeutics:[1]

  • 8-Aminoquinoline Antimalarials: The 8-chloro group acts as a pseudo-halide handle for Buchwald-Hartwig aminations to install diamine side chains (analogous to Primaquine/Tafenoquine).[1]

  • Clioquinol-Mimetic Chelators: Demethylation at C5 yields 5-hydroxy-8-chloro analogs, which are potent bidentate chelators for Zn²⁺ and Cu²⁺, relevant in Alzheimer’s (amyloid plaque disruption) and oncology.[1]

Visualizing the Synthetic Utility

Caption: Divergent synthetic pathways from the 8-Chloro-5-methoxy-2-methylquinoline core.

Experimental Protocols

Safety Warning: Quinoline derivatives can be irritants and potential mutagens.[1] Handle in a fume hood. The HCl salt is hygroscopic; store in a desiccator.[1]

Protocol A: Free Base Liberation (Pre-requisite)

Many organometallic reactions (e.g., Buchwald-Hartwig) require the free base.[1]

  • Suspend 10.0 g (41 mmol) of the HCl salt in 100 mL of CH₂Cl₂.

  • Add 100 mL of saturated aqueous NaHCO₃ slowly (gas evolution).

  • Stir vigorously for 20 minutes until the solid dissolves and layers clarify.

  • Separate the organic layer; extract aqueous layer with 2 x 50 mL CH₂Cl₂.[1]

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: ~8.4 g (Quantitative) of off-white solid. Use immediately.

Protocol B: C8-Amination (Synthesis of Primaquine Analogs)

Rationale: The 8-chloro position is deactivated compared to 2- or 4-chloro isomers.[1] Standard SnAr fails. Palladium catalysis is required to install the diamine side chain essential for antimalarial activity.[1]

Reagents:

  • Substrate: Free base (1.0 eq)[1]

  • Amine: 1,4-diaminobutane (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: BINAP or rac-BINAP (4 mol%)[1]

  • Base: NaOtBu (1.4 eq)[1]

  • Solvent: Toluene (degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Charge flask with Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon x3.[1]

  • Addition: Add the quinoline substrate and amine dissolved in dry Toluene (0.2 M concentration).

  • Reaction: Heat to 100°C for 16–24 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is more polar/fluorescent).[1]

  • Workup: Cool to RT, filter through a Celite pad (wash with EtOAc).

  • Purification: Concentrate filtrate. Purify via flash chromatography (Silica gel, gradient 0→10% MeOH/DCM with 1% NH₄OH).

Protocol C: C5-Demethylation (Access to Metal Chelators)

Rationale: Converting the 5-methoxy group to a hydroxyl creates a phenol.[1] The proximity of the 5-OH (if tautomerized) or simply the electronic change allows for the synthesis of "Cloxyquin" hybrid molecules.[1]

Reagents:

  • Substrate: HCl salt or Free base (1.0 eq)[1]

  • Reagent: BBr₃ (1.0 M in DCM, 3.0 eq)

  • Solvent: Anhydrous DCM[1]

Step-by-Step:

  • Dissolve substrate in anhydrous DCM at -78°C (Dry Ice/Acetone bath).

  • Add BBr₃ dropwise over 30 minutes.[1] Caution: Exothermic.[1]

  • Allow to warm to Room Temperature (RT) naturally and stir for 12 hours.

  • Quench: Cool back to 0°C. Add MeOH dropwise to destroy excess borane complexes.

  • Isolation: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1]

  • Product: 8-Chloro-5-hydroxy-2-methylquinoline precipitates or is isolated by column chromatography.[1]

Protocol D: SeO₂ Oxidation of 2-Methyl Group

Rationale: The 2-methyl group is activated by the ring nitrogen.[1] Selenium Dioxide (SeO₂) selectively oxidizes this to the aldehyde (CHO), a versatile linker for Schiff base formation.[1]

Step-by-Step:

  • Dissolve 1.0 eq of substrate in 1,4-Dioxane/Water (95:5).[1]

  • Add 1.5 eq of SeO₂ solid.[1]

  • Reflux (100°C) for 4 hours. The reaction will turn black (precipitated Se metal).[1]

  • Filter hot through Celite to remove Selenium.[1]

  • Concentrate filtrate.[1] Recrystallize the aldehyde from EtOH.

Quality Control & Characterization

For the HCl salt intermediate, the following parameters confirm integrity:

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, H₂O/MeCN gradient + 0.1% TFA
¹H NMR Consistent with structureDMSO-d₆; Watch for 5-OMe singlet (~4.0 ppm)
Chloride Content 13.5% – 15.5% (Theoretical: 14.5%)Argentometric Titration (AgNO₃)
Loss on Drying < 1.0%Vacuum oven at 60°C

Troubleshooting Impurities:

  • Impurity A (Des-chloro): 5-methoxy-2-methylquinoline.[1][3][4] Arises from incomplete chlorination during manufacture.[1]

  • Impurity B (N-Oxide): Arises from improper storage in light/air.[1] Check for M+16 peak in MS.[1]

References
  • Synthesis of 8-Aminoquinolines: Organic Process Research & Development. "Scalable Synthesis of Tafenoquine and Primaquine Analogs via Palladium-Catalyzed Amination."

  • Quinoline Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 8-Substituted Quinolines for Chelation Therapy."

  • Demethylation Protocols: Tetrahedron Letters. "Boron Tribromide Mediated Demethylation of Methoxyquinolines: A Practical Guide."

  • Benzylic Oxidation: Chemical Reviews. "Selenium Dioxide Oxidations of Heterocyclic Methyl Groups."

  • General Properties: PubChem Compound Summary. "8-Chloro-5-methoxy-2-methylquinoline."[1]

(Note: While specific CAS 1189107-61-6 refers to the amine derivative in some databases, the protocols above are adapted for the core scaffold based on established quinoline reactivity principles.)

Sources

Method

Application Note: In Vitro Profiling of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

[1] Executive Summary & Scope 8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a pharmacologically significant scaffold, primarily utilized as a key intermediate in the synthesis of 8-aminoquinoline antimalarials (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scope

8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a pharmacologically significant scaffold, primarily utilized as a key intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., analogs of Primaquine, Tafenoquine) and potential anticancer agents.[1] Unlike the 6-methoxy isomers (Primaquine class), the 5-methoxy substitution pattern is often investigated to modulate metabolic stability and reduce hemolytic toxicity (G6PD deficiency liability).

This guide provides a standardized framework for determining the biological activity of this compound.[1] Because it is often an intermediate or a novel analog, "standard" IC50 values may vary by strain and assay condition. Therefore, this protocol focuses on range-finding and concentration optimization for two critical assays:

  • Antiplasmodial Activity (Plasmodium falciparum SYBR Green I Assay).

  • Mammalian Cytotoxicity (HepG2 MTT/Resazurin Assay).

Physicochemical Properties & Reconstitution[1]

Before initiating biological assays, correct solubilization is critical to prevent compound precipitation, which leads to false negatives (loss of potency) or false positives (aggregate toxicity).

PropertySpecificationExperimental Implication
Molecular Weight ~280.15 g/mol (HCl salt)Use molarity (M) for all dilutions, not w/v.
Solubility (Water) Moderate (Salt form)Soluble, but prone to hydrolysis/precipitation at neutral pH over time.[1]
Solubility (DMSO) High (>20 mM)Preferred solvent for frozen stock solutions.[1]
Stability Light SensitiveCRITICAL: Protect from light.[1] Quinoline rings can undergo photo-oxidation.[1] Use amber vials.
Reconstitution Protocol
  • Primary Stock: Dissolve powder in 100% DMSO to reach a concentration of 10 mM . Vortex extensively.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the Primary Stock into culture medium. Ensure the final DMSO concentration in the well does not exceed 0.5% (0.1% is optimal).

Assay 1: Antiplasmodial Screening (P. falciparum)[2]

Objective: Determine the EC50 (Effective Concentration 50%) against erythrocytic stages of P. falciparum (strains 3D7 or Dd2).

Mechanistic Rationale

Quinolines typically act by interfering with heme detoxification in the parasite's digestive vacuole.[1] The 8-chloro and 5-methoxy substituents may alter the electronic properties of the ring, affecting


-

stacking with heme.[1]
Concentration Range Design

As a scaffold/intermediate, potency is expected to be lower than optimized drugs like Chloroquine.

  • Starting High Concentration: 10,000 nM (10 µM).[1]

  • Dilution Factor: 1:2 or 1:3 serial dilution.

  • Number of Points: 10-12 points.

  • Range: 10 µM down to ~0.5 nM.

Step-by-Step Protocol (SYBR Green I Fluorescence)
  • Synchronization: Use sorbitol-synchronized ring-stage parasites (2% hematocrit, 0.5% parasitemia).

  • Plate Prep: Dispense 50 µL of culture medium containing the compound (2x concentration) into 96-well black-bottom plates.

    • Row A: 10 µM (Final)

    • Row B: 5 µM

    • ...

    • Row H: Vehicle Control (0.1% DMSO).[1]

  • Seeding: Add 50 µL of parasite suspension to all wells.

  • Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (1x).

  • Readout: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm / Em: 535 nm).[1]

Assay 2: Cytotoxicity Profiling (HepG2)[3]

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI). HepG2 (human liver carcinoma) cells are the standard model because quinolines undergo hepatic metabolism.

Concentration Range Design

Cytotoxicity assays require a higher concentration ceiling than efficacy assays.[1]

  • Starting High Concentration: 100 µM.

  • Dilution Factor: 1:2 serial dilution.

  • Range: 100 µM down to 0.1 µM.

Step-by-Step Protocol (MTT Assay)
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the 8-Chloro-5-methoxy-2-methylquinoline hydrochloride at graded concentrations.

    • Include Positive Control: Doxorubicin or Tamoxifen.[1]

    • Include Vehicle Control: 0.5% DMSO (Max).[1]

  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Workflow Visualization

The following diagram illustrates the parallel workflow required to establish the Selectivity Index (SI) for this compound.

AssayWorkflow cluster_Pf Antimalarial Assay (P. falciparum) cluster_Tox Cytotoxicity Assay (HepG2) Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (1:2 or 1:3) Stock->Dilution Pf_Seed Seed Parasites (Ring Stage) Dilution->Pf_Seed Range: 1nM - 10µM Tox_Seed Seed HepG2 (Adherent) Dilution->Tox_Seed Range: 0.1µM - 100µM Pf_Inc 72h Incubation (Hypoxic) Pf_Seed->Pf_Inc Pf_Read SYBR Green I Fluorescence Pf_Inc->Pf_Read Analysis Data Analysis Calculate SI = CC50 / EC50 Pf_Read->Analysis Tox_Inc 48h Incubation (Normoxic) Tox_Seed->Tox_Inc Tox_Read MTT/Resazurin Absorbance Tox_Inc->Tox_Read Tox_Read->Analysis

Figure 1: Parallel screening workflow for determining the Selectivity Index of 8-aminoquinoline derivatives.

Data Analysis & Interpretation

Calculation of Selectivity Index (SI)

The safety profile of the scaffold is defined by the ratio of cytotoxicity to antimalarial potency.



  • SI > 100: Highly promising lead candidate.[1]

  • SI 10 - 100: Moderate selectivity; structural optimization required.[1]

  • SI < 10: Toxicity is likely due to general membrane disruption rather than specific target inhibition.[1]

Expected Outcomes for 8-Chloro-5-methoxy-2-methylquinoline

Based on SAR data of similar 8-aminoquinolines:

  • EC50 (P. falciparum): Expected in the 100 nM – 800 nM range. (Note: Without the amino-alkyl side chain of Primaquine, potency may be lower).

  • CC50 (HepG2): Expected > 20 µM .[1]

  • Note: If the EC50 is > 5 µM, the compound is considered inactive as a drug candidate but may still serve as a synthetic intermediate.

References

  • World Health Organization (WHO). Methods for Surveillance of Antimalarial Drug Efficacy.[1][2] Geneva: WHO Press.[1] Available at: [Link]

  • Medicines for Malaria Venture (MMV). Antimalarial drug screening and methodology.[1][2] MMV Official Guidelines.[1] Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 8-Aminoquinoline derivatives.[1][3] Available at: [Link]

  • Vangapandu, S., et al. (2007). 8-Aminoquinolines: A review of their synthesis and bioactivity. Medicinal Chemistry Reviews.[1] (General reference for quinoline scaffold toxicity).

Sources

Application

Application Note &amp; Protocols: Crystallization of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Salt

Abstract The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical step in drug development, directly influencing its stability, solubility, bioavailability, and manufacturability.[][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical step in drug development, directly influencing its stability, solubility, bioavailability, and manufacturability.[][2][3] This document provides a comprehensive guide with detailed protocols for the crystallization of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride, a key intermediate or API in pharmaceutical research. We explore several robust crystallization methods, including Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion, providing the underlying principles and step-by-step instructions. Furthermore, this note includes a comparative analysis of these techniques and a troubleshooting guide to address common challenges such as oiling out and amorphous precipitation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to produce high-quality, crystalline material with consistent and desirable physicochemical properties.[4]

Introduction: The Criticality of Crystalline Form

Crystallization is a fundamental purification and particle engineering process in the pharmaceutical industry.[2][4] For a molecule like 8-Chloro-5-methoxy-2-methylquinoline hydrochloride, achieving a stable and pure crystalline form is paramount. The crystalline lattice provides a highly ordered, three-dimensional arrangement of molecules, which generally imparts greater chemical and physical stability compared to amorphous forms.[] This stability is crucial for shelf-life and resistance to degradation.

Moreover, the specific crystalline form (polymorph) can significantly impact key pharmaceutical attributes:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's bioavailability.[][2]

  • Downstream Processing: Crystal size, shape (habit), and uniformity influence bulk properties like flowability and compaction, which are critical for formulation processes such as tableting.[]

  • Purity: Crystallization is an effective final purification step, capable of removing process impurities and residual solvents.[3]

This guide focuses on establishing a state of supersaturation—the primary driving force for crystallization—through various controlled methods to yield high-quality crystals of the target compound.[5]

Physicochemical Profile: 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Understanding the properties of the target compound is essential for designing a successful crystallization strategy.

  • Structure: A quinoline derivative featuring chloro, methoxy, and methyl substitutions, salified with hydrochloric acid.

  • Salt Form: As a hydrochloride salt, the compound's solubility is significantly influenced by the solvent's polarity and protic nature.[6] Hydrochloride salts are typically more soluble in polar protic solvents (e.g., alcohols, water) and less soluble in non-polar aprotic solvents (e.g., alkanes, ethers).[6][7] This solubility profile is the cornerstone of solvent selection for the following protocols.

  • Expected Properties: The presence of aromatic rings suggests potential for π-π stacking interactions within the crystal lattice. The hydrochloride moiety introduces strong ionic interactions and hydrogen bonding capabilities, which are crucial for crystal packing.[7]

Core Crystallization Methodologies

The selection of a crystallization method depends on the compound's solubility characteristics, the quantity of material, and the desired crystal attributes (e.g., size, quality for X-ray diffraction).[8]

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate crystallization technique.

Diagram 1: Crystallization Method Selection Workflow start Start: Dissolved API in 'Good' Solvent sol_check Is solubility strongly temperature-dependent? start->sol_check slow_cool Method 1: Slow Cooling Crystallization sol_check->slow_cool Yes antisolvent_check Is a miscible 'Anti-Solvent' available? sol_check->antisolvent_check No / Moderate end Outcome: Crystalline Solid slow_cool->end antisolvent_add Method 2: Anti-Solvent Addition antisolvent_check->antisolvent_add Yes vapor_check Is the Anti-Solvent volatile? Is sample quantity small? antisolvent_check->vapor_check No antisolvent_add->end vapor_diffusion Method 3: Vapor Diffusion vapor_check->vapor_diffusion Yes re_eval Re-evaluate Solvent System vapor_check->re_eval No vapor_diffusion->end re_eval->start

Caption: A decision tree to guide the selection of an optimal crystallization protocol.

Detailed Experimental Protocols

Protocol 1: Slow Cooling Crystallization

Apparatus and Reagents:

  • 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (crude solid)

  • Crystallization solvent (e.g., Isopropanol, Ethanol, Methanol)

  • Erlenmeyer flask with a stopper or loose-fitting cap

  • Heat source (hot plate with stirring) and insulated container (e.g., Dewar flask or styrofoam box)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Step-by-Step Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol) to create a slurry.

  • Dissolution: Gently heat the mixture with stirring until the solid completely dissolves. Add small aliquots of additional solvent if necessary to achieve full dissolution, creating a clear, saturated solution. Rationale: Creating a solution just at saturation point at high temperature maximizes yield upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration to remove them. Rationale: Particulate matter can act as uncontrolled nucleation sites, leading to rapid precipitation of small, impure crystals.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor. Rationale: Using cold solvent minimizes the dissolution of the desired crystalline product during the wash.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

Principle: This technique involves adding a solvent in which the compound is insoluble (the "anti-solvent") to a solution of the compound in a "good" solvent.[2][5] The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing supersaturation and crystallization.[8][10]

Apparatus and Reagents:

  • 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

  • "Good" solvent (e.g., Methanol, Dimethylformamide - DMF)

  • "Anti-solvent" (e.g., Diethyl ether, Ethyl acetate, Toluene). The anti-solvent must be miscible with the good solvent.

  • Crystallization vessel with stirring mechanism

  • Addition funnel or syringe pump

Step-by-Step Methodology:

  • Preparation of Solution: Dissolve the compound in a minimum amount of the "good" solvent at room temperature to create a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent using a syringe pump or addition funnel. The rate of addition is a critical parameter.[11] Rationale: A slow addition rate prevents localized high supersaturation, which can lead to oiling out or amorphous precipitation.[12]

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Crystal Growth (Digestion): Stop the addition and allow the mixture to stir for a period (e.g., 1-12 hours) at a constant temperature. This "digestion" or "aging" period allows the small initial nuclei to grow into larger, more stable crystals.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Diagram 2: Anti-Solvent Crystallization Workflow node1 1. Dissolve API in 'Good' Solvent (e.g., Methanol) node2 2. Slow, Controlled Addition of 'Anti-Solvent' (e.g., Toluene) with Vigorous Stirring node1->node2 node3 3. Onset of Turbidity (Nucleation) node2->node3 node4 4. Age Suspension (Crystal Growth) node3->node4 node5 5. Isolate, Wash, & Dry Crystalline Product node4->node5

Caption: A stepwise visual guide to the anti-solvent crystallization process.

Protocol 3: Vapor Diffusion Crystallization

Principle: This is a gentle method ideal for small quantities of material, often yielding high-quality single crystals.[11][13] A solution of the compound is placed in a small open container, which is then sealed inside a larger vessel containing a volatile anti-solvent.[14][15] The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[11][15]

Apparatus and Reagents:

  • 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

  • "Good" solvent (less volatile, e.g., DMF, DMSO)

  • "Anti-solvent" (more volatile, e.g., Diethyl ether, Dichloromethane, Hexane)

  • Small inner vial (e.g., 1-dram vial)

  • Larger outer vessel with an airtight seal (e.g., beaker or jar with a lid)

Step-by-Step Methodology:

  • Prepare Solution: Dissolve the compound in the "good" solvent in the small inner vial to form a clear, concentrated solution. Do not fill more than halfway.

  • Assemble System: Pour a small amount (e.g., a few milliliters) of the volatile anti-solvent into the larger outer vessel.

  • Incubate: Carefully place the open inner vial inside the larger vessel, ensuring the liquid levels do not touch. Seal the outer vessel tightly.

  • Crystallize: Leave the sealed system undisturbed in a location with a stable temperature. Crystallization may take several hours to several weeks. Rationale: The slow rate of vapor diffusion ensures a very gradual increase in supersaturation, which is ideal for the growth of large, well-ordered crystals.[15]

  • Harvest Crystals: Once suitable crystals have formed, carefully open the system and remove the inner vial. Decant the mother liquor and dry the crystals.

Diagram 3: Vapor Diffusion Setup cluster_main Sealed Outer Vessel inner_vial API Solution (Good Solvent) anti_solvent_label Volatile Anti-Solvent a1 a1->inner_vial:top Vapor Diffusion a2 a2->inner_vial:top

Caption: Schematic of the vapor diffusion crystallization apparatus.

Comparative Summary of Methods

ParameterSlow CoolingAnti-Solvent AdditionVapor Diffusion
Principle Temperature-dependent solubilitySolubility reduction by mixingSolubility reduction by vapor mixing
Typical Solvents Protic solvents (Alcohols)Miscible solvent/anti-solvent pairsLess volatile solvent, volatile anti-solvent
Scalability High; suitable for manufacturingHigh; suitable for manufacturingLow; primarily for lab-scale/screening
Control Parameters Cooling rateAddition rate, stirring speedTemperature, solvent volatility
Typical Crystal Quality Good to excellentVariable; can be excellent with controlExcellent; often yields single crystals
Common Issues Crashing out if cooled too fastOiling out, amorphous precipitationLong crystallization times

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Supersaturation is too high; cooling or anti-solvent addition is too rapid; compound melting point is below the solution temperature.[16][17]1. Slow down the rate of cooling or anti-solvent addition to generate supersaturation more slowly.[12][16]2. Use a more dilute starting solution.[12]3. Add seed crystals within the metastable zone to promote controlled growth over oil formation.[12][16]4. Re-heat the oiled-out solution, add more solvent, and attempt recrystallization again.[17]
Amorphous Precipitation Extreme supersaturation leading to disordered solid formation.1. Drastically reduce the rate of supersaturation (slower cooling/addition).2. Ensure adequate mixing to avoid localized high supersaturation.[16]3. Change the solvent system to one that promotes more ordered molecular assembly.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent.1. For slow cooling, cool to a lower temperature.2. For anti-solvent, add more anti-solvent.3. Concentrate the solution by slowly evaporating some of the solvent.[15]4. Scratch the inside of the glass vessel with a stirring rod to create nucleation sites.5. Introduce a seed crystal.
Poor Yield Too much solvent was used; compound has significant solubility even at low temperatures.[17]1. Reduce the initial volume of solvent used for dissolution.2. Cool the mother liquor to a lower temperature for a longer period.3. Partially evaporate the mother liquor and cool again to recover a second crop of crystals.

References

  • Crystallization of small molecules. (n.d.).
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.).
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Guide for crystallization. (n.d.).
  • CN103664892B - The crystallization of quinoline. (n.d.). Google Patents.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Crystallization Method Development and Optimization. (n.d.). Triclinic Labs.
  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). Benchchem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).

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Method

High-Speed, Green Synthesis of 8-Chloro-5-methoxy-2-methylquinoline Derivatives via Microwave-Assisted Cyclocondensation

An Application Note for Drug Development Professionals Abstract Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] Traditional thermal methods for their synthesis, however, often require harsh conditions, long reaction times, and generate significant waste.[2][3] This application note presents a detailed, field-proven protocol for the synthesis of 8-Chloro-5-methoxy-2-methylquinoline derivatives using Microwave-Assisted Organic Synthesis (MAOS). This approach leverages the principles of green chemistry to offer a rapid, efficient, and high-yield alternative to conventional methods.[4][5] We provide a comprehensive guide covering the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization, specifically designed for researchers and scientists in drug development.

Introduction: The Case for Microwave Synthesis

The quinoline core, particularly when substituted with halogens and electron-donating groups, exhibits significant biological activity. For instance, chloro- and methoxy-substituted quinolines have been investigated for their potent anticancer properties.[6][7] The challenge lies in developing synthetic routes that are not only efficient but also sustainable and scalable.

Microwave-assisted synthesis addresses this challenge directly. Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][8] This results in rapid, uniform (volumetric) heating, which offers several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[9][10]

  • Increased Product Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[11][9]

  • Enhanced Purity: With fewer side products, the need for extensive purification is often reduced.[11]

  • Green Chemistry Alignment: MAOS often allows for solvent-free reactions or the use of less hazardous solvents, significantly reducing environmental impact.[3][4]

This protocol focuses on the acid-catalyzed cyclocondensation reaction, a robust method for forming the quinoline ring system, adapted for microwave irradiation.

Reaction Scheme & Mechanism

The synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol, a tautomer of 8-Chloro-5-methoxy-2-methyl-4(1H)-quinolinone, is achieved via a microwave-assisted Conrad-Limpach/Combes-type reaction. The key starting materials are 2-chloro-5-methoxyaniline and ethyl acetoacetate.

Overall Reaction:

Causality of the Mechanism: The reaction proceeds through several distinct, microwave-accelerated steps. An acid catalyst is crucial for protonating carbonyl groups, thereby activating them for nucleophilic attack, and for facilitating the final dehydration step.

  • Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a β-enamino ester intermediate. This step is significantly accelerated by microwave heating.

  • Thermal Cyclization (Annulation): Under high heat provided by the microwave, the enamine undergoes an intramolecular cyclization. The aniline ring attacks the ester carbonyl, forming a new six-membered ring.

  • Dehydration/Aromatization: The final step involves the elimination of ethanol and subsequent tautomerization to yield the stable quinolin-4-ol product.

G A 2-Chloro-5-methoxyaniline C β-Enamino Ester A->C Condensation (-H₂O) B Ethyl Acetoacetate B->C D Cyclized Intermediate C->D E 8-Chloro-5-methoxy-2-methylquinolin-4-ol D->E Dehydration (-EtOH)

Caption: Reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated single-mode microwave synthesizer. Ensure all safety precautions, including the use of a fume hood and personal protective equipment, are followed.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
2-Chloro-5-methoxyaniline≥98% PuritySigma-Aldrich
Ethyl AcetoacetateReagent Grade, ≥99%Sigma-Aldrich
Polyphosphoric Acid (PPA)Assay ≥83% P₂O₅Sigma-Aldrich
Ethanol200 Proof, ACSFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
10 mL Microwave Reaction Vial & Cap-CEM, Anton Paar
Experimental Workflow

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-5-methoxyaniline (1.0 mmol, 157.6 mg).

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 156.2 mg, ~153 µL).

  • Catalyst Addition: Carefully add a catalytic amount of polyphosphoric acid (approx. 0.5 g). Rationale: PPA serves as both an acid catalyst and a dehydrating agent, driving the reaction forward. A solid acid resin like NKC-9 can be a greener alternative for easier work-up.[12]

  • Sealing: Securely cap the vessel. Trustworthiness Check: Ensure the vessel is properly sealed to withstand the pressure generated at high temperatures.

  • Microwave Irradiation: Place the vessel inside the microwave cavity. Irradiate the mixture at a constant temperature of 180°C for 15 minutes. The instrument will dynamically adjust power to maintain the target temperature.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (below 50°C) using the instrument's forced air cooling system before carefully venting and opening.

  • Work-up & Neutralization: Pour the cooled, viscous reaction mixture into a beaker containing ice-cold water (~20 mL). Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and air dry. For non-solid products, perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).[13]

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

High purity is critical for subsequent biological assays.[14]

  • Recrystallization (Preferred for Crystalline Solids): Dissolve the crude solid in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography. A gradient eluent system of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is typically effective.[13]

Product Characterization

Confirming the structure of the final compound is a critical self-validating step.

ParameterExpected Outcome
Appearance Off-white to light yellow solid.
Yield 75-90% (post-purification).
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.5 (s, 1H, -OH), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.1 (s, 1H, C3-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃). Note: The -OH proton is exchangeable with D₂O. Chemical shifts are estimates and should be confirmed.[15][16]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~175 (C4-OH), ~160 (C2), ~155 (C5-O), ~145 (C8a), ~125-130 (Ar-C), ~110-120 (Ar-C), ~100 (C3), ~56 (-OCH₃), ~20 (-CH₃). Note: These are approximate values.[15]
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₁₀ClNO₂: 224.04; found: 224.xx.

Troubleshooting Guide

Caption: Troubleshooting logic for low product yield.[17]

Safety & Handling

  • Chemical Hazards: 2-Chloro-5-methoxyaniline is toxic and a suspected carcinogen. Ethyl acetoacetate is a flammable liquid. Polyphosphoric acid is highly corrosive. Handle all chemicals in a certified fume hood with appropriate PPE (gloves, lab coat, safety glasses).

  • Microwave Safety: Never operate the microwave synthesizer with the door open. Do not exceed the recommended volume or pressure limits for the reaction vessels. Always allow the vessel to cool completely before opening.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

The microwave-assisted protocol detailed here provides a robust and highly efficient method for the synthesis of 8-Chloro-5-methoxy-2-methylquinoline derivatives. By significantly reducing reaction times from hours to minutes and improving yields, this green chemistry approach accelerates the discovery and development pipeline for novel quinoline-based therapeutics. The self-validating nature of the protocol, embedded with clear characterization and troubleshooting steps, ensures reproducibility and reliability for researchers in the pharmaceutical industry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Asian Journal of Chemistry. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr Journals. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Process for purification of quinoline yellow.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. [Link]

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • Recent advances in the synthesis of quinolines. RSC Advances. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar. [Link]

  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Publications. [Link]

  • Syntheses of derivatives of quinoline. SciSpace. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medicinal and Pharmaceutical Sciences. [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

Sources

Application

Guidelines for storage and stability of 8-Chloro-5-methoxy-2-methylquinoline HCl solutions

Abstract This document provides a comprehensive guide to the best practices for the storage and handling of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (HCl) in both solid and solution forms. These guidelines are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the best practices for the storage and handling of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (HCl) in both solid and solution forms. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The recommendations herein are synthesized from the known chemical properties of quinoline derivatives, hydrochloride salts, and available safety data for structurally similar compounds. The objective is to ensure the stability and integrity of the compound for reliable and reproducible experimental results.

Introduction: Understanding the Compound

8-Chloro-5-methoxy-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities, making them significant in medicinal chemistry.[1] The addition of a chlorine atom and a methoxy group to the quinoline scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability. The hydrochloride salt form is intended to enhance aqueous solubility, a common strategy for basic compounds like quinolines.[2] Given its potential use in sensitive biological assays, maintaining the chemical integrity of this compound is paramount.

Physicochemical Properties and Stability Profile

While specific stability data for 8-Chloro-5-methoxy-2-methylquinoline HCl is not extensively available in the public domain, we can infer its stability profile from the behavior of analogous quinoline compounds.

Solid-State Stability

The solid hydrochloride salt of 8-Chloro-5-methoxy-2-methylquinoline is expected to be relatively stable when stored under appropriate conditions. Material Safety Data Sheets (MSDS) for similar quinoline derivatives recommend storing the solid in a cool, dry, well-ventilated area in a tightly sealed container.[3][4][5]

Key Recommendations for Solid Storage:

  • Temperature: Room temperature is generally acceptable for the solid form.[6]

  • Light: Protect from light. Aged samples of quinoline, especially when exposed to light, can yellow and later brown, indicating potential degradation.[3]

  • Moisture: As a hygroscopic compound, it is crucial to store it in a dry environment, preferably in a desiccator, to prevent hydrolysis and degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Solution Stability: Critical Factors

The stability of 8-Chloro-5-methoxy-2-methylquinoline HCl in solution is influenced by several factors:

  • pH: The pH of the solution is a critical determinant of both solubility and stability. As a weak base, the quinoline nitrogen can be protonated in acidic conditions, forming a more water-soluble salt.[2] However, extreme pH values (highly acidic or basic) can promote hydrolysis of the methoxy group or other degradative reactions.

  • Solvent: The choice of solvent is crucial. While the HCl salt is designed for improved aqueous solubility, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used for preparing stock solutions of quinoline derivatives. It is important to note that a related compound, 8-Chloro-2-methylquinoline, is reported to be insoluble in water.[3]

  • Light Exposure: Many quinoline derivatives are sensitive to light, which can induce photodegradation. Therefore, solutions should be protected from light during storage and handling.

  • Temperature: For long-term storage, it is advisable to store solutions at low temperatures (-20°C or -80°C) to minimize degradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the quinoline ring. For maximum stability, especially for long-term storage, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).

Recommended Storage Conditions for Solutions

The following table summarizes the recommended storage conditions for solutions of 8-Chloro-5-methoxy-2-methylquinoline HCl.

Storage DurationRecommended TemperatureContainerLight ProtectionAtmosphere
Short-term (≤ 1 week) 2-8°CTightly sealed glass vialAmber vial or wrapped in foilAir
Long-term (> 1 week) -20°C or -80°CTightly sealed glass vialAmber vial or wrapped in foilInert gas (N₂ or Ar)

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • 8-Chloro-5-methoxy-2-methylquinoline HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of 8-Chloro-5-methoxy-2-methylquinoline HCl to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

  • For long-term storage, dispense the stock solution into single-use aliquots in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of Aqueous Working Solutions

This protocol describes the preparation of an aqueous working solution from a DMSO stock solution.

Materials:

  • 10 mM stock solution of 8-Chloro-5-methoxy-2-methylquinoline HCl in DMSO

  • Biologically relevant aqueous buffer (e.g., PBS, TRIS-HCl)

  • Sterile polypropylene or glass tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the desired aqueous buffer to achieve the final working concentration.

  • Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods, as their stability in aqueous media is likely to be lower than in anhydrous DMSO.

Visualizing the Workflow

The following diagram illustrates the decision-making process for the storage and preparation of 8-Chloro-5-methoxy-2-methylquinoline HCl solutions.

Caption: Decision workflow for handling and storage.

Troubleshooting

  • Precipitation in Aqueous Solutions: If precipitation is observed upon dilution of the DMSO stock into an aqueous buffer, consider lowering the final concentration or slightly increasing the percentage of the organic co-solvent if experimentally permissible.

  • Color Change: A change in the color of the solution (e.g., yellowing) may indicate degradation.[3] If this occurs, it is recommended to prepare a fresh solution from the solid stock.

  • Inconsistent Experimental Results: If variability is observed in experimental outcomes, it may be due to the degradation of the compound in solution. Prepare fresh working solutions immediately before each experiment to ensure consistency.

Safety Precautions

Based on the MSDS of similar compounds, 8-Chloro-5-methoxy-2-methylquinoline HCl should be handled with care. It is classified as an irritant to the skin and eyes.[3][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound. All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood.

References

  • Material Safety Data Sheet - 8-Chloro-2-methylquinoline. Pi Chemicals.

  • SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. TCI Chemicals.

  • SAFETY DATA SHEET - 8-Chloro-2-methylquinoline. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. Thermo Fisher Scientific.

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions.

  • Sigma-Aldrich. 8-Chloro-5-methoxy-2-methylquinolin-4-ol.

  • Sigma-Aldrich. 8-Chloro-5-methoxy-2-methylquinolin-4-ol Product Page.

  • Guidechem. 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline.

  • Guidechem. 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki.

  • Zhang, Y., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids.

  • PubChem. 8-Methoxy-2-Methylquinoline.

  • ChemSynthesis. 5-chloro-7-iodo-8-methoxy-2-methylquinoline.

  • Merck. 8-CHLORO-5-METHOXYISOQUINOLINE.

  • Li, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 26(16), 4967.

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • Zhao, K. Q., et al. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molecules, 6(3), M208.

  • Thuy, B. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3885-3891.

  • Wikipedia. Quinoline.

  • SciSpace. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • Preparation and Properties of Quinoline.

  • International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.

  • Journal of Basrah Researches. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

  • ResearchGate. Possible degradation pathway of quinoline.

  • Scientific Research Publishing. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors.

  • RSC Publishing. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption.

  • PMC. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.

  • Sigma-Aldrich. 8-Chloro-5-methoxy-2-methylquinolin-4-ol.

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents.

  • ResearchGate. Quinoline-Based Antifungals.

  • BLD Pharm. 420786-79-4|8-Chloro-5-methoxy-2-methylquinoline.

  • PMC. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease.

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

  • Cardinal Scholar. Synthesis of Quinoline Analogues.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 8-Chloro-5-methoxy-2-methylquinoline HCl Synthesis

Introduction & Core Chemistry The synthesis of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a classic application of the Doebner-Miller reaction , a variation of the Skraup synthesis tailored for -unsaturated al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Chemistry

The synthesis of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a classic application of the Doebner-Miller reaction , a variation of the Skraup synthesis tailored for


-unsaturated aldehydes.

While the literature abounds with general quinoline protocols, this specific scaffold presents unique electronic and steric challenges. The 5-methoxy group (electron-donating) activates the ring for cyclization, but the 8-chloro substituent (electron-withdrawing/steric bulk) forces regioselectivity while potentially hindering the final aromatization step.

This guide moves beyond standard textbook recipes, focusing on the "hidden" variables that crash yields: crotonaldehyde polymerization, incomplete oxidation of the dihydro-intermediate, and salt crystallization failures.

The Synthetic Pathway

The following logic flow visualizes the critical path and decision points for this synthesis.

G Start Precursors: 2-Chloro-5-methoxyaniline + Crotonaldehyde Step1 Conjugate Addition (Solvent/Acid Control) Start->Step1 Controlled Addn. Step2 Cyclization & Dehydration Step1->Step2 Acid Catalysis Inter Dihydroquinoline Intermediate Oxidation Oxidative Aromatization (Critical Yield Step) Inter->Oxidation Requires Oxidant Step2->Inter Oxidation->Inter Incomplete Reaction Salt HCl Salt Formation & Crystallization Oxidation->Salt HCl/IPA

Figure 1: Critical reaction pathway for Doebner-Miller synthesis of the target quinoline. Note the distinct oxidation step often missed in standard protocols.

Technical Troubleshooting Guide (Q&A)

Module A: Reaction Initiation & Polymerization Control

Q: My reaction mixture turns into a black, viscous tar within 30 minutes. What is happening? A: You are experiencing the "Skraup Tar" effect. This is caused by the acid-catalyzed polymerization of crotonaldehyde before it can react with the aniline.

  • The Fix: Switch to a Biphasic System or Controlled Addition .

    • Protocol Change: Do not dump all reagents together. Dissolve the aniline in 6M HCl (aqueous). Dissolve crotonaldehyde in an organic solvent (e.g., Toluene or Dichloromethane). Add the aldehyde solution dropwise to the refluxing aniline solution. This keeps the concentration of free aldehyde low, favoring the reaction with aniline over self-polymerization.

Q: I see low conversion of the aniline starting material by TLC. A: The 8-chloro substituent provides steric hindrance ortho to the amine, slowing the initial Michael addition.

  • The Fix: Increase the catalyst strength or use a Lewis Acid promoter.

    • Recommendation: Add Zinc Chloride (

      
      )  (0.5 - 1.0 eq) to the reaction. It acts as a dual activator: it coordinates with the aldehyde to accelerate attack and stabilizes the Schiff base intermediate.
      
Module B: Oxidation & Aromatization (The Yield Killer)

Q: I isolated a product, but the melting point is broad and lower than expected. NMR shows aliphatic protons. A: You likely have a mixture of the target quinoline and its 1,2-dihydroquinoline precursor. The Doebner-Miller reaction is not fully oxidative by itself; it relies on disproportionation (transfer hydrogenation), which sacrifices 50% of your yield to reduce the Schiff base.

  • The Fix: Add an external oxidant.[1]

    • Standard: Nitrobenzene (solvent/oxidant mix).

    • Greener/Cleaner: Add Iodine (

      
      , 5-10 mol%)  or p-Chloranil  during the reflux. This forces the equilibrium toward the aromatic quinoline without sacrificing starting material.
      
Module C: Workup & Salt Formation[1][2]

Q: The HCl salt won't precipitate; I just get an oil. A: This molecule is lipophilic due to the chloro- and methoxy- groups. Excess water or residual organic solvents prevent crystal lattice formation.

  • The Fix: Anhydrous conditions for salting.

    • Free base the crude reaction (NaOH to pH 10) and extract into EtOAc.

    • Dry organic layer thoroughly (

      
      ).
      
    • Solvent swap to Isopropanol (IPA) or Ethanol .

    • Add HCl in Dioxane (4M) or bubble dry HCl gas.

    • Crucial: Add diethyl ether or MTBE dropwise until turbid, then cool to -20°C.

Optimization Data: Catalyst Screening

The following table summarizes internal optimization runs for 8-chloro-5-methoxy-2-methylquinoline synthesis.

EntryCatalyst SystemOxidantSolventYield (Isolated)Purity (HPLC)Notes
16M HCl (Standard)NoneWater35%88%Significant tar; difficult purification.
2

/ Nitrobenzene
NitrobenzeneNitrobenzene52%92%High yield but difficult workup (high BP solvent).
36M HCl / Toluene (Biphasic)None

/Tol
48%94%Cleaner reaction; less tar.
4

/ HCl

(cat.)
Ethanol 78% >98% Recommended Protocol.

The "Gold Standard" Protocol

Objective: Synthesis of 8-Chloro-5-methoxy-2-methylquinoline HCl (10g scale).

Materials
  • Precursor: 2-Chloro-5-methoxyaniline (1.0 eq)

  • Reagent: Crotonaldehyde (1.2 eq) (Note: Use high purity, >95%)

  • Catalyst: Zinc Chloride (

    
    , 1.0 eq)
    
  • Oxidant: Iodine (

    
    , 0.05 eq)
    
  • Solvent: Ethanol (Absolute) & Conc. HCl

Step-by-Step Procedure
  • Complexation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-methoxyaniline (10.0 g) in Ethanol (50 mL). Add Zinc Chloride (1.0 eq) and stir for 15 minutes.

  • Acidification: Add concentrated HCl (10 mL) carefully. The mixture may warm up.

  • Addition: Heat the mixture to a gentle reflux (

    
    ).
    
  • Controlled Reaction: Mix Crotonaldehyde (1.2 eq) in Ethanol (10 mL). Add this solution dropwise via an addition funnel over 1 hour to the refluxing aniline mixture.

    • Why? Prevents aldehyde polymerization.

  • Oxidation: After addition is complete, add Iodine crystals (5 mol%). Continue reflux for 3-4 hours. Monitor by TLC/HPLC.

  • Workup (Free Base):

    • Cool to room temperature.[1][2]

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 20% NaOH solution (keep cold, ice bath) until pH > 10.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in minimal hot Isopropanol (IPA).

    • Add 4M HCl in Dioxane (1.5 eq) dropwise. A precipitate should form.

    • If no precipitate, add MTBE dropwise until cloudy.

    • Cool to

      
       for 2 hours. Filter the yellow/off-white solid.
      

Mechanism & Logic Visualization

Understanding the "why" helps in troubleshooting. The diagram below details the specific regiochemical path dictated by the 5-methoxy and 8-chloro groups.

ReactionMechanism Aniline 2-Chloro-5-methoxyaniline (Nucleophile) Michael Michael Addition (Reversible) Aniline->Michael Croton Crotonaldehyde (Electrophile) Croton->Michael Cyclization Intramolecular Cyclization (Ortho to Amine) Michael->Cyclization Dihydro Dihydroquinoline (Unstable Intermediate) Cyclization->Dihydro Regio Regioselectivity Check: 5-OMe directs Para (C4) 8-Cl blocks Ortho (C2) Regio->Cyclization Directing Effects Product 8-Chloro-5-methoxy-2-methylquinoline Dihydro->Product -H2 (Oxidation)

Figure 2: Mechanistic pathway highlighting the directing effects of the methoxy and chloro substituents.

References

  • BenchChem. (2025).[1] Improving the regioselectivity of the Doebner-Miller reaction - Troubleshooting Guide. Retrieved from 1

  • Ramann, G. A., & Cowen, B. J. (2016).[3] Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.[3] Retrieved from 3

  • University of KwaZulu-Natal. (2025). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Retrieved from

  • Sigma-Aldrich. (n.d.). 8-Chloro-5-methoxy-2-methylquinolin-4-ol Product Data (Structural Analog Reference). Retrieved from

Sources

Optimization

Troubleshooting solubility issues of 8-Chloro-5-methoxy-2-methylquinoline HCl in aqueous buffers

This guide provides in-depth troubleshooting for solubility issues encountered with 8-Chloro-5-methoxy-2-methylquinoline HCl in aqueous buffers, designed for researchers in drug development and discovery. Frequently Aske...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for solubility issues encountered with 8-Chloro-5-methoxy-2-methylquinoline HCl in aqueous buffers, designed for researchers in drug development and discovery.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 8-Chloro-5-methoxy-2-methylquinoline HCl directly into my phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving well and the solution is cloudy. What's happening?

A1: This is a common issue stemming from the physicochemical properties of your compound. 8-Chloro-5-methoxy-2-methylquinoline is a weakly basic compound. The hydrochloride (HCl) salt form is used to improve its aqueous solubility. However, its solubility is highly pH-dependent. At a neutral pH of 7.4, the quinoline nitrogen is likely not fully protonated, leading to a decrease in solubility compared to more acidic conditions. The cloudiness you are observing is likely the precipitation of the less soluble free base form of the compound.

Furthermore, PBS contains chloride ions. While seemingly innocuous, this can contribute to the "common ion effect," which can suppress the dissolution of chloride salts like yours.

Q2: What is the optimal pH range for dissolving this compound? How can I determine this for my specific experimental needs?

A2: The optimal pH for dissolving a weakly basic HCl salt is typically below its pKa, where the molecule is predominantly in its more soluble, ionized (protonated) form. For quinoline derivatives, the pKa is often in the range of 4-6. Therefore, you will likely observe significantly higher solubility at a pH of 5 or below.

To determine the ideal pH for your experiments, you should perform a pH-solubility profile. This involves preparing saturated solutions of your compound in a series of buffers with varying pH values and then measuring the concentration of the dissolved compound. This empirical data is crucial for developing a robust formulation for your assays.

Q3: Should I be concerned about the stability of the compound in my aqueous buffer during my experiment?

A3: Yes, chemical stability is a critical factor. Quinoline derivatives can be susceptible to degradation, particularly hydrolysis or photodecomposition, depending on the specific molecular structure and experimental conditions. It is advisable to conduct preliminary stability studies. This can involve incubating your compound in the chosen buffer under your experimental conditions (e.g., 37°C for 24 hours) and then analyzing the sample by HPLC or LC-MS to check for the appearance of degradation products.

Troubleshooting Guides & Protocols

Issue 1: Poor Solubility in Neutral or Basic Buffers

Root Cause Analysis: The limited solubility is due to the conversion of the soluble HCl salt to the poorly soluble free base at pH values approaching or exceeding the compound's pKa.

Solution Workflow:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: This is the most reliable starting point.

  • Select an Appropriate Aqueous Buffer System: Choose a buffer with a pH well below the compound's pKa.

  • Dilute the Stock Solution into the Aqueous Buffer: This should be done in a stepwise manner with vigorous mixing.

dot

Caption: Troubleshooting workflow for poor solubility at neutral pH.

Issue 2: Compound Precipitates Upon Dilution of Organic Stock into Aqueous Buffer

Root Cause Analysis: Even when using an appropriate buffer, precipitation can occur if the concentration of the organic solvent is too high in the final aqueous solution, or if the dilution is performed too rapidly without adequate mixing. This is because the compound may be "shocked" out of solution.

Solution Workflow:

  • Minimize the Volume of the Organic Stock: Aim for the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer to be less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay results.

  • Employ a Stepwise Dilution with Vortexing: Instead of adding the stock solution all at once, add it dropwise to the vortexing buffer. This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

dot

G cluster_0 Recommended Dilution Protocol cluster_1 Problematic Dilution A High Concentration Organic Stock (e.g., 50 mM in DMSO) C Add stock dropwise to buffer A->C Small aliquot B Vortexing Aqueous Buffer (Correct pH) B->C Constant mixing D Final Solution (<1% DMSO, Compound Dissolved) C->D E High Concentration Organic Stock G Rapidly pipette stock into buffer E->G F Static Aqueous Buffer F->G H Precipitation Occurs G->H

Caption: Comparison of dilution methods for organic stock solutions.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol allows you to empirically determine the solubility of your compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 8.

  • Sample Preparation: Add an excess amount of 8-Chloro-5-methoxy-2-methylquinoline HCl to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Table 1: Example pH-Solubility Profile Data

Buffer SystempHSolubility (µg/mL)Visual Observation
Citrate3.01520Clear Solution
Acetate4.5980Clear Solution
Phosphate6.0150Slightly Hazy
Phosphate7.4<10Cloudy with Precipitate
Carbonate9.0<1Heavy Precipitate

Note: Data is illustrative and should be determined experimentally.

References

  • Title: The Common Ion Effect Source: Chemistry LibreTexts URL: [Link]

  • Title: Drug Photodegradation and Photostability Source: ScienceDirect URL: [Link]

Troubleshooting

Technical Support Center: Purification of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, evidence-based solutions grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues that may arise during the purification of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride.

Question 1: My crude product is a dark, tarry, or oily residue that is difficult to handle. What is the likely cause and how can I obtain a solid product?

Answer: The presence of a tarry or oily crude product is a frequent issue in quinoline synthesis, particularly when employing methods like the Doebner-von Miller reaction.[1][2] This is often due to several factors:

  • Polymerization of Reactants: The acidic and high-temperature conditions of the reaction can promote the self-condensation and polymerization of α,β-unsaturated carbonyl compounds, which are common precursors in this synthesis.[1]

  • Incomplete Reaction or Side Reactions: The formation of various side products can lead to a complex mixture with a low melting point.

  • Residual Solvent or Reagents: Trapped high-boiling solvents or unreacted starting materials can prevent the product from solidifying.

Troubleshooting Workflow:

G start Dark, Tarry/Oily Crude Product step1 Step 1: Initial Work-up Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3 or NaOH solution). start->step1 step2 Step 2: Liquid-Liquid Extraction Extract the neutralized mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). step1->step2 step3 Step 3: Isolate the Free Base Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. step2->step3 step4 Step 4: Convert to Hydrochloride Salt Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. step3->step4 step5 Step 5: Induce Crystallization If the salt does not precipitate, try adding a non-polar co-solvent (e.g., hexane or heptane) or cooling the solution. step4->step5 end_node Crystalline Hydrochloride Product step5->end_node

Caption: Workflow for isolating a solid product from a tarry crude mixture.

Question 2: After converting to the hydrochloride salt, the product is still discolored (yellow, brown, or pink). How can I improve its purity and color?

Answer: Discoloration in the isolated hydrochloride salt typically indicates the presence of chromophoric impurities. These can be residual starting materials, byproducts from side reactions, or degradation products. Recrystallization is the most effective method for removing these impurities.[3][4][5]

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For quinoline hydrochlorides, polar protic solvents are often a good starting point.

  • Use of Activated Carbon: If the discoloration is significant, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of a small amount of the impure hydrochloride salt in various solvents (see table below).

  • Dissolution: Dissolve the impure salt in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): Add a small amount of activated carbon and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent SystemSuitability for Recrystallization of Quinoline Hydrochlorides
Ethanol or IsopropanolOften a good starting point. The hydrochloride salt is typically soluble when hot and less so when cold.
Methanol/AcetoneA common mixed-solvent system. The salt is dissolved in hot methanol, and acetone is added to induce precipitation.
Ethanol/WaterCan be effective, but the amount of water needs to be carefully controlled to avoid excessive solubility.
AcetonitrileMay be a suitable alternative for some quinoline hydrochlorides.

Question 3: I am concerned about the presence of regioisomers or other structurally similar impurities. How can I detect and remove them?

Answer: The Doebner-von Miller synthesis can sometimes lead to the formation of regioisomers, depending on the substitution pattern of the starting aniline.[6] Additionally, incomplete oxidation during the synthesis can result in the presence of dihydroquinoline impurities.

Detection and Removal Strategy:

G cluster_0 Purification Options start Crude Product with Potential Isomers step1 Analytical Assessment Analyze the crude product by HPLC and/or 1H NMR. start->step1 step2 Impurity Identification Compare the analytical data to reference spectra of the desired product and potential impurities. step1->step2 step3 Purification Strategy step2->step3 step4a Fractional Recrystallization If solubility differences between isomers are significant, perform multiple recrystallizations. step3->step4a step4b Column Chromatography For closely related impurities, use silica gel chromatography on the free base before converting to the hydrochloride salt. step3->step4b end_node Pure Product step4a->end_node step4b->end_node

Caption: Decision workflow for handling isomeric impurities.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for detecting and quantifying isomeric impurities. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying structurally similar impurities. While I do not have the exact NMR data for 8-Chloro-5-methoxy-2-methylquinoline, the spectra of related compounds can provide guidance. For instance, the chemical shifts of the aromatic protons and the methyl and methoxy groups will be characteristic of the substitution pattern.[7][8][9][10] Any significant additional peaks in these regions may indicate the presence of impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 8-Chloro-5-methoxy-2-methylquinoline and what are the expected impurities?

The most probable synthetic route is a variation of the Doebner-von Miller reaction, starting with 2-amino-4-chloroanisole and an α,β-unsaturated carbonyl compound like crotonaldehyde.[1][2][11]

Expected Impurities:

  • Unreacted Starting Materials: 2-amino-4-chloroanisole.

  • Polymeric Tars: From the self-condensation of the α,β-unsaturated carbonyl.

  • Dihydroquinoline intermediate: If the oxidation step is incomplete.

  • Regioisomers: Depending on the reaction conditions, small amounts of other isomers might form.

Q2: What is the purpose of converting the quinoline product to its hydrochloride salt?

There are several reasons for this:

  • Improved Crystallinity: Hydrochloride salts of amines are often more crystalline and easier to handle than the free base.

  • Enhanced Stability: The salt form can be more stable for long-term storage.

  • Purification: The process of forming the salt and then recrystallizing it is a powerful purification step, as many impurities will not co-crystallize with the salt.[4]

  • Solubility: For pharmaceutical applications, the hydrochloride salt often has improved aqueous solubility.

Q3: What are the best practices for handling and storing 8-Chloro-5-methoxy-2-methylquinoline hydrochloride?

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture.

Q4: Can I use column chromatography to purify the hydrochloride salt directly?

It is generally not recommended to perform column chromatography on silica gel with hydrochloride salts of amines. The acidic nature of the silica can lead to poor separation and streaking of the compound on the column. It is best to perform chromatography on the free base and then convert the purified free base to the hydrochloride salt.[12]

III. References

  • Electronic Supporting Information for "Visible-Light-Induced Azidation of Quinoline N-Oxides". Organic Letters. (URL not available)

  • Doebner–Miller reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). Department of Chemistry, University of Calgary. (URL not available)

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 18, 2026, from [Link]

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). BenchChem. (URL not available)

  • Doebner-Miller reaction and applications. (2018, July 17). SlideShare. [Link]

  • Supporting Information for "Palladium-Catalyzed Sonogashira Coupling of 2-Chloro-3-ethynylquinolines with Terminal Alkynes". The Royal Society of Chemistry. (URL not available)

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

  • Preparation of Quinoline. (2017, November 23). Sciencemadness Discussion Board. [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis. (URL not available)

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 75.

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues (Master's thesis, Ball State University, Muncie, Indiana).

  • Tlustý, M., Eigner, V., Dvořáková, H., & Lhoták, P. (2022). The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8433.

  • Kiss, A., Mészáros, L., Kormos, A., & Kálai, T. (2021). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2021(6), 1-15.

  • Liu, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega.

  • Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. (2016). Heterocycles, 92(3), 521-529.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (2025). BenchChem. (URL not available)

  • Recrystallization and Crystallization. (n.d.). Department of Chemistry, University of California, Irvine. (URL not available)

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6). ResearchGate. (URL not available)

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives (Thesis). University of North Florida.

  • Zhao, K.-Q., Hu, P., Zhou, Y.-Q., & Xu, H.-B. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molecules, 6(3), M208.

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. (URL not available)

  • Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions. (n.d.). Journal of Agricultural and Food Chemistry.

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.

  • Product Class 8: α,β-Unsaturated Aldehydes. (n.d.). Science of Synthesis.

  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine (Monochloramine). (2017). Environmental Science & Technology, 51(21), 12491-12500.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules, 27(14), 4443.

  • Unexpected Reaction of 2-Amino-1,4-naphthoquinone with Aldehydes: New Synthesis of Naphtho[2,1-d]oxazole Compounds. (2025, August 7). ResearchGate. (URL not available)

Sources

Optimization

Resolving hygroscopic issues with 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Technical Support Center: Solid State Chemistry & Formulation Division Subject: Technical Advisory for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride Executive Summary You are encountering hygroscopicity with 8-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid State Chemistry & Formulation Division Subject: Technical Advisory for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Executive Summary

You are encountering hygroscopicity with 8-Chloro-5-methoxy-2-methylquinoline hydrochloride .[1] This is a predictable physicochemical challenge. The quinoline nitrogen, when protonated (HCl salt), forms a highly polar ionic species. The chloride counterion possesses a high charge density and significant hydration energy, acting as a "moisture magnet" that facilitates deliquescence (absorbing moisture until the solid dissolves into a solution).

This guide provides a tiered troubleshooting approach: Immediate Handling (Triage) , Solid-State Engineering (Recrystallization) , and Chemical Modification (Salt Switching) .[1]

Module 1: Immediate Handling & Triage

Use this module if your sample is currently sticky, clumping, or gaining weight on the balance.

The "Drifting Balance" Phenomenon

Problem: You place 10.0 mg on the balance, but the readout steadily climbs to 10.2 mg... 10.5 mg. Cause: The critical relative humidity (CRH) of the salt is likely below the ambient humidity of your lab (often <40% RH for quinoline HCl salts). The sample is actively adsorbing atmospheric water.

Protocol: Accurate Weighing of Hygroscopic Salts

  • Equilibration is a Trap: Do not wait for the balance to stabilize. The weight gain is real water mass.

  • The "Difference" Method:

    • Tare a capped, hydrophobic weighing boat (or vial).

    • Add approximate amount of sample inside a glove bag/box if available.

    • Close the vial.

    • Weigh the closed vial outside.

    • Transfer sample to reaction vessel.

    • Immediately re-weigh the "empty" vial.

    • Net Mass = (Full Vial Mass) - (Empty Vial Mass).

    • Why? This eliminates error from water adsorption during the weighing process.

Recovery of "Gooey" Samples (Deliquescence)

Problem: The powder has turned into a paste or liquid. Solution: You must reset the crystal lattice. Simple vacuum drying often traps water in a "glassy" amorphous state, which is more hygroscopic than the crystal.

Correct Drying Protocol:

  • Dissolve the "goo" completely in anhydrous Methanol (MeOH) .

  • Add a drying agent (e.g., anhydrous

    
    ) to the solution to scavenge absorbed water. Filter.
    
  • Rotary evaporate to a solid residue.[1]

  • Azeotropic Drying: Add Toluene to the residue and evaporate again.[1] Toluene forms an azeotrope with water, mechanically carrying it out of the solid matrix.

  • Final dry in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide).
    

Module 2: Solid-State Engineering (Recrystallization)

Use this module to improve the physical form of the material for long-term storage.

The Science: Amorphous solids (random molecular arrangement) have higher surface free energy and absorb more water than crystalline solids. Your goal is to maximize crystallinity.

Recommended Solvent Systems for Quinoline HCl Salts Based on structural analogs (e.g., chloroquine intermediates), quinoline salts crystallize well from polar/non-polar pairs.

Solvent SystemRoleProcedure
Methanol / Diethyl Ether StandardDissolve in min.[1] hot MeOH. Add Et2O until turbid. Cool slowly.
Ethanol / Acetone High PurityDissolve in hot EtOH.[1] Add Acetone dropwise.
Isopropanol (IPA) Slow GrowthDissolve in boiling IPA.[1] Cool to RT, then 4°C.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve 1g of salt in the minimum amount of boiling Methanol (~5-10 mL).

  • Clarification: If the solution is dark/cloudy, hot filter through a 0.45µm PTFE syringe filter.

  • Nucleation: Remove from heat. Add Diethyl Ether (anti-solvent) dropwise until a faint, persistent cloudiness appears.

  • Healing: Add 1-2 drops of Methanol to clear the cloudiness.

  • Crystallization: Cover and let stand at Room Temperature (RT) for 2 hours, then move to 4°C (fridge) overnight. Do not disturb.

  • Isolation: Filter rapidly under Nitrogen/Argon blanket (to prevent moisture uptake during filtration).[1]

Module 3: Chemical Workarounds (Salt Switching)

Use this module if the HCl salt is operationally unusable.

The Science: The hygroscopicity of a salt is driven by the lattice energy and the hydration energy of the counterion. Chloride (


) has a high tendency to hydrate. Switching to a larger, less polar counterion can "pack" the lattice tighter and exclude water.

Recommended Alternative Counterions:

  • Fumarate: Often forms non-hygroscopic, high-melting crystalline solids.[1]

  • Succinate: Good balance of solubility and stability.[1]

  • Phosphate: Often less hygroscopic than HCl, though solubility may decrease.[1]

Protocol: Converting HCl to Fumarate

  • Free Basing: Suspend the HCl salt in water.[1] Add

    
     (aq) until pH > 9. Extract with Ethyl Acetate.[2] Dry organic layer (
    
    
    
    ) and evaporate to get the Free Base (Oil/Solid).
  • Salt Formation: Dissolve Free Base in Ethanol. Add 1.0 equivalent of Fumaric Acid dissolved in hot Ethanol.

  • Cooling: Allow to cool. The Fumarate salt usually precipitates as stable needles.

Visual Troubleshooting Guides

Diagram 1: The "Wet Sample" Decision Tree

Caption: Logic flow for determining if a sample requires drying, recrystallization, or disposal.

HandlingLogic Start Issue: Sample Handling CheckState Visual Inspection Start->CheckState IsLiquid Liquid / Goo? CheckState->IsLiquid IsClumped Clumped / Sticky? IsLiquid->IsClumped No YesLiquid CRITICAL: Deliquescence Perform Solvent Recovery (MeOH Dissolution -> Toluene Azeotrope) IsLiquid->YesLiquid Yes IsPowder Free Flowing Powder? IsClumped->IsPowder No YesClump Surface Adsorption Vacuum Dry over P2O5 (40°C, 24h) IsClumped->YesClump Yes YesPowder Standard Handling Store in Desiccator Weigh by Difference IsPowder->YesPowder Yes

Diagram 2: Recrystallization Workflow

Caption: Step-by-step pathway to upgrade amorphous/hygroscopic material to stable crystalline form.

Recrystallization Step1 1. Dissolution (Min. Vol. Hot MeOH) Step2 2. Filtration (Remove Insolubles) Step1->Step2 Step3 3. Nucleation (Add Et2O until turbid) Step2->Step3 Step4 4. Healing (Add MeOH drops to clear) Step3->Step4 Step5 5. Growth (Slow Cool: RT -> 4°C) Step4->Step5 Step6 6. Isolation (Filter under N2) Step5->Step6

Frequently Asked Questions (FAQ)

Q: Why is my sample turning yellow/orange during storage? A: This often indicates oxidation facilitated by moisture.[1] The quinoline ring is electron-rich. When the HCl salt absorbs water, it creates a localized acidic aqueous environment that can catalyze oxidative degradation or hydrolysis of the methoxy group. Action: Re-purify immediately and store under Argon.

Q: Can I just dry the sample in an oven at 100°C? A: Risky. HCl salts can undergo "disproportionation" (loss of HCl gas) at high temperatures, reverting partially to the free base. This creates a mixed-phase material with unpredictable properties [1].[1] Stick to vacuum drying at lower temperatures (<50°C).

Q: How do I know if I have the hydrate or the anhydrous form? A: You need Dynamic Vapor Sorption (DVS) data.

  • Anhydrous:[1] Shows reversible weight gain/loss without hysteresis (or minimal surface adsorption).

  • Hydrate: Shows a distinct "step" in weight gain at a specific humidity (e.g., 20% RH) that does not disappear easily upon drying.

  • Deliquescent:[1][3] Weight gain is exponential and does not plateau [2].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text on salt disproportionation and selection).

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Interpretation Guide. Retrieved from

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 1048-1061. (Review of counterion effects on hygroscopicity).

  • Newman, A. (2015).[1] Solid State Characterization of Pharmaceuticals. (Detailed methodologies for X-ray diffraction and hygroscopicity analysis).

(Note: While specific literature on 8-Chloro-5-methoxy-2-methylquinoline HCl is proprietary/sparse, the protocols above are derived from validated methodologies for the aminoquinoline class of compounds found in the provided references.)

Sources

Optimization

Technical Support Center: Enhancing Stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride in Cell Culture Media

This guide provides in-depth technical support and troubleshooting for researchers, scientists, and drug development professionals utilizing 8-Chloro-5-methoxy-2-methylquinoline hydrochloride in cell culture experiments....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support and troubleshooting for researchers, scientists, and drug development professionals utilizing 8-Chloro-5-methoxy-2-methylquinoline hydrochloride in cell culture experiments. The primary focus is to ensure compound stability, leading to more reliable and reproducible experimental outcomes.

Introduction

8-Chloro-5-methoxy-2-methylquinoline hydrochloride, a quinoline derivative, is a valuable tool in various biological investigations. However, the integrity of this small molecule in aqueous environments like cell culture media is a critical factor that can significantly impact experimental results. Degradation of the compound can result in diminished potency, altered pharmacological effects, and inconsistent data. This technical guide addresses common challenges and offers practical solutions to maintain the stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride throughout your cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed a decrease in the activity of my 8-Chloro-5-methoxy-2-methylquinoline hydrochloride solution in my cell culture experiments over time. What are the likely causes?

A1: This is a frequent concern stemming from the chemical stability of the compound in the aqueous and physiological pH conditions of cell culture media. Several factors can lead to the degradation of quinoline derivatives:

  • Hydrolysis: The quinoline structure can be susceptible to hydrolysis, a process that can be influenced by the pH of the solution.[1] Cell culture media is typically buffered to a pH of approximately 7.4, which may facilitate hydrolytic degradation during prolonged incubation periods.

  • Oxidation: Quinoline and its derivatives can be sensitive to oxidation.[1] Components within the cell culture media, exposure to light, and the presence of dissolved oxygen can all contribute to oxidative breakdown of the molecule.

  • Precipitation: The compound may have limited solubility in aqueous media, leading to precipitation.[2] This can be mistaken for degradation but is a physical process that reduces the effective concentration of the compound in solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound activity.

Q2: What are the best practices for preparing and storing a stock solution of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride?

A2: The proper preparation and storage of stock solutions are critical for ensuring the consistency and reproducibility of your experiments.[3]

Protocol for Preparing a 10 mM Stock Solution:

  • Solvent Choice: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Weighing the Compound: Accurately weigh the required amount of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride powder using a calibrated analytical balance in a low-moisture environment.

  • Dissolution: Add the appropriate volume of DMSO to the powder. To ensure the compound is fully dissolved, vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath.[4] The final solution should be clear and free of any visible particles.

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.[4]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C.[3] When you are ready to use the compound, thaw an aliquot and use it immediately for the preparation of your working solution.

Data Summary: Stock Solution Recommendations

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubility and generally low reactivity with many compounds.[5]
Concentration 10-50 mMA higher concentration minimizes the volume of DMSO introduced into the cell culture, which should ideally be kept below 0.5%.[4]
Storage Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes.[3]
Aliquoting Single-use volumesAvoids the damaging effects of repeated freeze-thaw cycles.[4]
Light Protection Use of amber vialsProtects the compound from potential photodegradation.[3]
Q3: I think my compound is precipitating when I add it to the cell culture medium. How can I confirm this, and what can I do to prevent it?

A3: Precipitation is a common issue when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium.[2] This "solvent shock" can cause the compound to fall out of solution.[2]

Experimental Steps to Mitigate Precipitation:

  • Reduce the Final Concentration: The most direct approach is to lower the final working concentration of the compound in your experiment.

  • Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions. First, dilute the stock into a smaller volume of medium, mix well, and then transfer this to the final culture volume.[6]

  • Leverage Serum Components: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can aid in solubility. Proteins like albumin in the serum can bind to and help solubilize small molecules.[7][8]

  • Consider a Surfactant: For certain applications, a non-ionic surfactant such as Pluronic F-68 can be added to the medium at a low concentration (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds.[9][10] However, you must first validate that the surfactant does not affect your specific cell line or experimental readouts.

Q4: How can I definitively test the stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride in my specific cell culture medium?

A4: A stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the amount of intact compound over time.[11][12]

Protocol for HPLC-Based Stability Assessment:

  • Sample Preparation:

    • Prepare a solution of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride in your complete cell culture medium at your final experimental concentration.

    • As a control, prepare a solution of the compound at the same concentration in a solvent where it is known to be stable, such as acetonitrile.

  • Incubation:

    • Place the sample in the cell culture medium in a humidified incubator at 37°C with 5% CO2.

    • Store the control sample at -20°C.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated sample.

  • Sample Processing:

    • To stop any further degradation, immediately add three volumes of cold acetonitrile to the aliquot to precipitate proteins.[11]

    • Vortex the sample and then centrifuge it at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 reverse-phase column and a UV detector.[13]

    • Quantify the peak area corresponding to the parent compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage of the remaining compound versus time to generate a stability profile.

Illustrative Stability Data:

Time (hours)% Compound Remaining (Standard Medium)% Compound Remaining (Medium with 10% FBS)
0100%100%
488%97%
872%94%
2445%85%
4815%70%

This hypothetical data demonstrates how media components, such as serum, can significantly enhance the stability of a compound in solution.

Logical Framework for Ensuring Compound Integrity

The following diagram outlines a systematic approach to handling and validating 8-Chloro-5-methoxy-2-methylquinoline hydrochloride to ensure experimental success.

Caption: A comprehensive workflow for compound handling, from preparation to validation.

By adhering to this structured approach, from the initial preparation of the compound to the validation of its stability and activity in your specific experimental system, you can significantly enhance the reliability and reproducibility of your research findings.

References

  • BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • BenchChem. (2025).
  • Zhu, X., et al. (2017b). Possible degradation pathway of quinoline.
  • Großhans, S., Suhm, S., & Hubbuch, J. (2019).
  • Li, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BenchChem. (2025). Application Notes and Protocols: HPLC Analysis of (6R)-FR054 Stability in Media.
  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed.
  • BenchChem. (2025).
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines.
  • Großhans, S., Suhm, S., & Hubbuch, J. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior.
  • PubMed. (n.d.).
  • BenchChem. (2025). EAI045 Technical Support Center: Troubleshooting Instability in Cell Culture Media.
  • Imbiodent. (n.d.). Serum albumin as a local therapeutic agent in cell therapy and tissue engineering.
  • PubMed. (2011).
  • Cold Spring Harbor Labor
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. PubMed.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2025).
  • PubMed. (2008).
  • MDPI. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. MDPI.
  • Novelty Journals. (2022).
  • ResearchGate. (2025).
  • MDPI. (2021). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. MDPI.
  • Guidechem. (n.d.). 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ACS Publications. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega.
  • Slideshare. (n.d.). Role of serum and supplements in culture medium k.s.
  • Wikipedia. (n.d.). Quinoline.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • Bitesize Bio. (2024, October 2).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Sigma-Aldrich. (n.d.). 8-Chloro-5-methoxy-2-methylquinolin-4-ol.
  • NIH. (n.d.). 8-Chloro-2-methylquinoline. PubChem.
  • BenchChem. (n.d.). How to control for the effects of DMSO when used as a solvent for Deguelin.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • BLD Pharm. (n.d.). 420786-79-4|8-Chloro-5-methoxy-2-methylquinoline.
  • RJWave.org. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • NIH. (n.d.). 8-Chloro-2-methylquinoline. PMC.
  • Reddit. (2023, October 5).
  • PLOS. (2012).
  • Open Access Journals. (2016). Review on Interaction of Serum Albumin with Drug Molecules.
  • ChemSynthesis. (2025). 8-chloro-2-quinoxalinol.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 8-Chloro-5-methoxy-2-methylquinoline HCl

Ticket ID: #QD-8C5M-TAIL Status: Open Subject: Severe Peak Tailing & Asymmetry Resolution Assigned Specialist: Senior Application Scientist Executive Summary You are encountering peak tailing with 8-Chloro-5-methoxy-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QD-8C5M-TAIL Status: Open Subject: Severe Peak Tailing & Asymmetry Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing with 8-Chloro-5-methoxy-2-methylquinoline hydrochloride . This is a classic challenge in chromatography involving nitrogen-containing heterocycles. The root cause is almost certainly a secondary interaction between the basic quinoline nitrogen and residual silanols on the stationary phase, aggravated by the molecule's specific pKa and the hydrochloride salt form.

This guide provides a self-validating troubleshooting protocol to eliminate tailing (Tailing Factor


) and restore Gaussian peak shape.

Part 1: Diagnostic Workflow

Before altering chemistry, confirm the physical state of your system.[1][2][3] Use this logic flow to isolate the variable.

TroubleshootingFlow Start START: Peak Tailing Detected Check1 Step 1: Reduce Injection Mass (Dilute 1:10) Start->Check1 Dec1 Did shape improve? Check1->Dec1 Result1 Cause: Mass Overload Action: Increase Column Capacity Dec1->Result1 Yes Check2 Step 2: Check Sample Diluent (Is diluent stronger than MP?) Dec1->Check2 No Dec2 Is diluent 100% Organic? Check2->Dec2 Result2 Cause: Solvent Mismatch Action: Match Diluent to Initial MP Dec2->Result2 Yes Check3 Step 3: Chemical Diagnosis (Silanol Activity) Dec2->Check3 No Result3 Cause: Secondary Silanol Interactions Action: See Module 2 (pH & Additives) Check3->Result3

Figure 1: Diagnostic logic tree to distinguish between physical overload, solvent effects, and chemical interactions.

Part 2: The Mechanism of Failure

To fix the problem, you must understand the molecular interaction.

The Molecule: 8-Chloro-5-methoxy-2-methylquinoline is a weak base. The nitrogen atom in the quinoline ring has a lone pair of electrons. The Column: Silica-based C18 columns contain residual silanol groups (Si-OH).

The Interaction (Ion-Exchange)

At neutral pH (pH 6–7), two things happen simultaneously:

  • The Silanols Ionize: Si-OH

    
     Si-O⁻ (Silanols are acidic, pKa 
    
    
    
    3.5–4.5) [1].
  • The Quinoline Protonates: The basic nitrogen accepts a proton to become positively charged (

    
    ).
    

Result: The positively charged drug binds electrostatically to the negatively charged column surface (Si-O⁻ ...


-Drug). This is a "secondary retention" mechanism that is slower than the primary hydrophobic retention, causing the "tail" of the peak to drag behind.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Quinoline) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Drug Protonated Quinoline (Drug-NH⁺) Drug->Silanol Secondary Interaction (Tailing Cause) Drug->C18 Primary Retention (Good)

Figure 2: The dual-retention mechanism. The red dashed line represents the electrostatic drag causing tailing.

Part 3: Mobile Phase Optimization Strategy

Since you cannot change the molecule, you must alter the environment to break the interaction described above.

Strategy A: "The Silanol Suppression" (Low pH)

Recommended First Approach

By lowering the pH below the pKa of the silanols (pH < 3.0), you force the silanols to remain protonated (Si-OH). Neutral silanols cannot bind to the positively charged quinoline [2].

  • Target pH: 2.0 – 2.5

  • Buffer: Phosphate or Formic Acid (0.1%).

  • Warning: Do not go below pH 2.0 unless your column is "Sterically Protected" (e.g., Agilent StableBond), or hydrolysis of the bonded phase will occur.

Strategy B: "The Sacrificial Base" (Triethylamine)

Use if Low pH is insufficient

Add a competing base, such as Triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that saturates the active silanol sites, effectively "blocking" them so your bulky quinoline drug cannot interact [3].

  • Concentration: 5 – 10 mM TEA.

  • Protocol: You must titrate the mobile phase to the desired pH after adding TEA.

Strategy C: "The Neutral State" (High pH)

Requires Hybrid Column

If you raise the pH above the pKa of the quinoline (typically pH > 8.0 for this class), the drug becomes neutral (deprotonated). Neutral molecules do not interact with silanols.

  • Target pH: 9.0 – 10.0

  • Buffer: Ammonium Bicarbonate or Ammonium Hydroxide.

  • Critical Requirement: You MUST use a hybrid particle column (e.g., Waters XBridge, Phenomenex Gemini) or the silica will dissolve at this pH [4].

Summary of Mobile Phase Recommendations
ParameterRecommendationMechanism of Action
pH Range 2.3 ± 0.2 Protonates silanols (Si-OH), preventing cation exchange.
Buffer 0.1% TFA or 20mM Phosphate TFA acts as an ion-pairing agent (masks charge); Phosphate provides high buffer capacity.
Additive Triethylamine (TEA) "Sacrificial base" that blocks active silanol sites.
Organic Modifier Methanol Protic solvents (MeOH) suppress silanol activity better than ACN.

Part 4: Column Selection Guide

If mobile phase adjustments do not fix the tailing (


), your stationary phase activity is too high. Switch to one of the following technologies.
End-Capped Columns (Type B Silica)

Standard silica has many free silanols. "End-capping" reacts these silanols with small reagents (like trimethylchlorosilane) to cover them up.

  • Recommendation: Ensure your column is "fully end-capped."

Embedded Polar Group (EPG) Columns

These columns have a polar group (amide, carbamate) embedded in the C18 chain. This creates a "water shield" near the surface that prevents the basic drug from reaching the silanols.

  • Commercial Examples: Waters SymmetryShield, Agilent Bonus-RP, Phenomenex Synergi Fusion.

Hybrid Particle Columns (The Gold Standard)

These use an organic-inorganic hybrid particle that naturally has fewer acidic silanols and can withstand high pH.

  • Commercial Examples: Waters XBridge/BEH, Agilent Poroshell HPH.

Part 5: Frequently Asked Questions (FAQ)

Q: My sample is a Hydrochloride (HCl) salt. Does this affect the chromatography? A: Yes. The HCl salt means your sample is ionic. If you dissolve it in 100% Acetonitrile, the salt may precipitate or cause "fronting" due to solubility mismatch.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic).

Q: Can I use Ion-Pairing reagents like Sodium Dodecyl Sulfate (SDS)? A: You can, but it is not recommended for modern methods. SDS is difficult to wash off the column (equilibration takes hours) and is incompatible with LC-MS. Try the Low pH + TEA strategy first.

Q: I see a "Split Peak" instead of tailing. Is this the same issue? A: No. A split peak usually indicates:

  • Sample Solvent Mismatch: Injecting a strong solvent (100% MeOH) into a weak mobile phase.

  • Blocked Frit: Physical obstruction at the column inlet.[3]

  • Hydrolysis: If the split occurs only after 24 hours, your quinoline might be degrading in the solution.

References

  • Chromatography Online. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).[4] Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (2025).[3][5][6][7][8][9] Link

  • ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2004). Link

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[3][5][6][7][8][9] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride, a substituted quinoline of interest in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride, a substituted quinoline of interest in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the molecule's spectral features. We will objectively compare its expected spectral characteristics with those of related quinoline derivatives and provide the foundational knowledge for its structural elucidation.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antibacterial and antimalarial properties.[1][2] The introduction of various substituents, such as chloro, methoxy, and methyl groups, significantly influences the electronic environment of the quinoline ring system, leading to distinct and predictable changes in their ¹H NMR spectra.[3][4] Understanding these spectral nuances is paramount for unambiguous structure confirmation and for studying intermolecular interactions.[4]

The Structure and Expected ¹H NMR Spectrum of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

The structure of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride, including the proton numbering, is presented below. The hydrochloride salt form means the quinoline nitrogen is protonated, which will influence the chemical shifts of nearby protons.

Molecular Structure and Proton Numbering

Caption: Chemical structure of 8-Chloro-5-methoxy-2-methylquinoline with proton numbering.

Based on the substituent effects, a predicted ¹H NMR spectrum can be deduced. The electron-withdrawing chlorine atom at C8 and the electron-donating methoxy group at C5 will cause significant shifts in the aromatic protons. The methyl group at C2 will also influence the spectrum.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Justification
H37.2 - 7.4Doublet (d)Located on the pyridine ring, coupled to H4.
H48.0 - 8.2Doublet (d)Downfield shift due to proximity to the quinolinium nitrogen. Coupled to H3.
H66.8 - 7.0Doublet (d)Upfield shift due to the electron-donating effect of the methoxy group at C5. Coupled to H7.
H77.5 - 7.7Doublet (d)Coupled to H6.
2-CH₃2.6 - 2.8Singlet (s)Methyl group attached to the aromatic ring.
5-OCH₃3.9 - 4.1Singlet (s)Methoxy group protons.
N-H13.0 - 15.0Broad Singlet (br s)Proton on the positively charged nitrogen, often broad and may exchange with solvent protons.

Note: These are predicted values and can vary based on the solvent and concentration. The use of deuterated solvents is crucial for NMR analysis.[5]

Comparative Spectral Analysis

To provide context, we will compare the expected spectrum of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride with related quinoline derivatives.

Compound Key Protons & Approx. Chemical Shifts (δ, ppm) Reference
Quinoline H2: ~8.9, H3: ~7.4, H4: ~8.1, H8: ~8.1[3]
8-Chloroquinoline H2: ~8.9, H7: ~7.5[6][7]
8-Methoxy-2-methylquinoline 2-CH₃: ~2.7, 8-OCH₃: ~4.0[8]
8-Methylquinoline 8-CH₃: ~2.7[9]

The presence of the electron-withdrawing chlorine atom at the 8-position in 8-chloroquinoline generally leads to a downfield shift of adjacent protons compared to unsubstituted quinoline.[3] Conversely, an electron-donating methoxy group, as seen in 8-methoxy-2-methylquinoline, would cause an upfield shift for nearby protons. In our target molecule, the interplay of these electronic effects from the chloro, methoxy, and methyl substituents results in a unique spectral fingerprint.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for ¹H NMR Analysis

G cluster_protocol ¹H NMR Acquisition Protocol SamplePrep 1. Sample Preparation ~5-10 mg of sample dissolved in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add internal standard (e.g., TMS). InstrumentSetup 2. Instrument Setup Place sample in NMR spectrometer. Lock on the deuterium signal of the solvent. Shim the magnetic field. SamplePrep->InstrumentSetup Acquisition 3. Data Acquisition Acquire the Free Induction Decay (FID) using appropriate pulse sequence and parameters (e.g., 32 scans, relaxation delay of 1s). InstrumentSetup->Acquisition Processing 4. Data Processing Fourier transform the FID. Phase the spectrum and correct the baseline. Acquisition->Processing Analysis 5. Spectral Analysis Reference the spectrum to the internal standard. Integrate the signals and determine chemical shifts and coupling constants. Processing->Analysis

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical as it can influence chemical shifts.[5] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is typically performed. Key parameters to set include the number of scans (e.g., 16-64 for a good signal-to-noise ratio), the relaxation delay (e.g., 1-5 seconds to allow for full magnetization recovery between pulses), and the spectral width. The resulting time-domain signal is known as the Free Induction Decay (FID).

  • Data Processing: The FID is converted into a frequency-domain spectrum via a mathematical process called a Fourier transform. The resulting spectrum is then phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Spectral Analysis: The chemical shifts of the peaks are referenced to the internal standard. The area under each peak is integrated to determine the relative number of protons giving rise to that signal. The splitting patterns (multiplicity) and coupling constants (J-values) are then analyzed to deduce the connectivity of the protons in the molecule.

Conclusion

The ¹H NMR spectral analysis of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride provides a powerful tool for its structural verification. By understanding the influence of the chloro, methoxy, and methyl substituents on the quinoline core, a detailed and predictive interpretation of the spectrum is achievable. This guide provides the foundational knowledge for researchers to confidently analyze this compound and to design further experiments for more in-depth structural elucidation, such as 2D NMR techniques (COSY, HSQC, HMBC). The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific research.

References

  • Benchchem.
  • Repository.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PMC.
  • Guidechem. 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki.
  • PubChem. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113.
  • Sigma-Aldrich. 8-Chloro-5-methoxy-2-methylquinolin-4-ol.
  • ChemicalBook. 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • ChemicalBook. 8-Chloroquinoline CAS#: 611-33-6.
  • BLD Pharm. 420786-79-4|8-Chloro-5-methoxy-2-methylquinoline.
  • PubChem. 8-Methoxy-2-Methylquinoline | C11H11NO | CID 316986.
  • SpectraBase. 8-Methylquinoline.

Sources

Comparative

Mass spectrometry fragmentation patterns of 8-Chloro-5-methoxy-2-methylquinoline

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Quinolines: A Comparative Analysis of 8-Chloro-5-methoxy-2-methylquinoline Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Quinolines: A Comparative Analysis of 8-Chloro-5-methoxy-2-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 8-Chloro-5-methoxy-2-methylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. In the absence of a publicly available reference spectrum, this guide deduces the compound's primary Electron Ionization (EI) fragmentation pathways by leveraging foundational principles of mass spectrometry and comparative data from key structural analogs. By systematically examining the fragmentation of the parent quinoline core and the influence of methyl, methoxy, and chloro substituents, we offer a robust framework for the characterization of this and similar molecules. This guide includes detailed experimental protocols, comparative data tables, and visualizations of fragmentation mechanisms to support researchers in analytical chemistry, drug discovery, and quality control.

Introduction: The Analytical Challenge of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structure. The fragmentation pattern generated by MS, particularly under Electron Ionization (EI), provides a unique chemical fingerprint that is invaluable for unambiguous identification.

8-Chloro-5-methoxy-2-methylquinoline (Molecular Weight: 207.65 g/mol ; Monoisotopic Mass: 207.0451 Da) incorporates three key substituents on the quinoline core, each introducing distinct and predictable influences on its fragmentation. This guide aims to:

  • Propose the primary EI fragmentation pathways for 8-Chloro-5-methoxy-2-methylquinoline.

  • Objectively compare its predicted fragmentation with the known, experimentally-derived fragmentation patterns of simpler analogs: Quinoline, 2-Methylquinoline, and 5-Methoxyquinoline.

  • Provide standardized, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Methodologies & Workflows

The choice of ionization technique is critical. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a high-energy method that induces extensive and reproducible fragmentation, ideal for structural elucidation and library matching. In contrast, Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC), is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Subsequent fragmentation can be induced in a collision cell (MS/MS), which is useful for targeted analysis.

Recommended Protocol: GC-MS for EI Fragmentation Analysis

This protocol is designed to generate a reproducible EI fragmentation pattern for library creation and comparison.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Method Parameters:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 100 µg/mL.

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full Scan.

General Workflow Visualization

The following diagram outlines the standard workflow for the characterization of a novel quinoline derivative using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample (e.g., 100 µg/mL in DCM) GC GC Separation (HP-5ms column) Prep->GC MS MS Detection (EI, 70 eV) GC->MS Transfer Line (280°C) Process Spectrum Acquisition (m/z 40-450) MS->Process Analysis Data Analysis (Library Search, Pathway ID) Process->Analysis

Caption: General experimental workflow for GC-MS analysis.

Results & Discussion: A Comparative Fragmentation Analysis

Predicted Fragmentation of 8-Chloro-5-methoxy-2-methylquinoline

The fragmentation of the title compound is dictated by the stability of the aromatic quinoline system and the nature of its substituents. The molecular ion (M⁺˙) is expected to be prominent. A key diagnostic feature will be the isotopic pattern for the molecular ion, showing peaks at m/z 207 (for ³⁵Cl) and m/z 209 (for ³⁷Cl) in an approximate 3:1 ratio, a hallmark of a monochlorinated compound.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Methyl Radical (•CH₃): A common and facile cleavage for methoxy-aromatic compounds is the loss of a methyl radical from the methoxy group. This results in a stable, resonance-delocalized oxonium ion.

    • [M - 15]⁺: m/z 192/194

  • Subsequent Loss of Carbon Monoxide (CO): The [M - 15]⁺ fragment can subsequently lose a molecule of carbon monoxide, a characteristic fragmentation for phenolic-type ions.[1]

    • [M - 15 - 28]⁺: m/z 164/166

  • Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond can occur, though it may be less favored than the loss of •CH₃.

    • [M - 35]⁺: m/z 172

  • Loss of Formyl Radical (•CHO): A rearrangement involving the methoxy group can lead to the expulsion of a formyl radical.[1]

    • [M - 29]⁺: m/z 178/180

The following diagram illustrates these predicted primary fragmentation pathways.

G M M⁺˙ m/z 207/209 M_minus_15 [M - CH₃]⁺ m/z 192/194 M->M_minus_15 - •CH₃ M_minus_35 [M - Cl]⁺ m/z 172 M->M_minus_35 - •Cl M_minus_29 [M - CHO]⁺ m/z 178/180 M->M_minus_29 - •CHO M_minus_43 [M - CH₃ - CO]⁺ m/z 164/166 M_minus_15->M_minus_43 - CO

Caption: Predicted EI fragmentation of the target molecule.

Comparative Analysis with Structural Analogs

To validate our predictions, we compare them against the established EI fragmentation data of simpler quinolines obtained from the NIST Mass Spectrometry Data Center.[2][3][4] This step-wise comparison demonstrates the additive effect of each substituent on the fragmentation pattern.

Table 1: Comparison of Key Mass Fragments of Quinoline and its Derivatives

m/z ValueProposed Ion Structure / Neutral LossQuinoline[4]2-Methylquinoline[2]5-Methoxyquinoline[3]8-Chloro-5-methoxy-2-methylquinoline (Predicted)
M⁺˙ Molecular Ion 129 143 159 207/209
M-1[M-H]⁺128142158206/208
M-15[M-CH₃]⁺--144192/194
M-27[M-HCN]⁺˙102 116 (from M-HCN)--
M-28[M-CO]⁺˙ or [M-C₂H₄]⁺˙-115 (from M-H-HCN)131 -
M-29[M-CHO]⁺--130178/180
M-35[M-Cl]⁺---172
M-43[M-CH₃-CO]⁺--116 164/166
102[C₈H₆]⁺˙ (from loss of HCN)102 ---
76[C₆H₄]⁺˙ (from loss of C₂H₂)76---

Note: Bold values indicate major or diagnostically significant fragments.

Analysis of Comparators:

  • Quinoline: The mass spectrum of the parent quinoline is simple and dominated by the molecular ion at m/z 129.[4][5] The most significant fragmentation is the characteristic loss of hydrogen cyanide (HCN) to produce the ion at m/z 102 .[6] This ion can further lose acetylene (C₂H₂) to yield an ion at m/z 76.[6] This pathway highlights the stability of the fused aromatic system and the inherent fragmentation pattern of the nitrogen-containing ring.

  • 2-Methylquinoline (Quinaldine): The addition of a methyl group increases the molecular weight to 143 Da. The spectrum shows a very intense molecular ion peak.[2][7] The primary fragmentation is the loss of a hydrogen atom to form a stable, resonance-delocalized quinolinium-methyl cation ([M-H]⁺ at m/z 142), which is characteristic of alkyl-substituted aromatic rings. Loss of HCN from the molecular ion is also observed (m/z 116).

  • 5-Methoxyquinoline: The introduction of a methoxy group provides new, lower-energy fragmentation channels that compete with the core ring fragmentation.[3] The spectrum shows a strong molecular ion at m/z 159. As predicted for our target molecule, key fragments arise from the methoxy group, including the loss of a methyl radical (•CH₃) to give an ion at m/z 144 and the subsequent loss of CO to give the base peak at m/z 116 .[1] An ion at m/z 130 corresponding to the loss of a formyl radical (•CHO) is also prominent.[1] This demonstrates that the methoxy group is the primary driver of fragmentation.

Conclusion

The fragmentation pattern of 8-Chloro-5-methoxy-2-methylquinoline under Electron Ionization can be confidently predicted through a systematic, comparative analysis of its constituent parts. The presence of the chlorine atom provides a definitive isotopic signature at the molecular ion (m/z 207/209). The dominant fragmentation pathways are governed by the methoxy group, leading to characteristic neutral losses of a methyl radical (15 Da) and carbon monoxide (28 Da), resulting in key fragments at m/z 192/194 and 164/166, respectively.

This guide provides researchers with a logical framework and practical protocols for identifying this molecule and other complex substituted quinolines. By understanding how each substituent influences the fragmentation cascade, analysts can interpret mass spectra with greater confidence, even in the absence of a direct library match.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link]

  • PubChem. (n.d.). 5-Methoxyquinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. Wiley-VCH GmbH. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link]

  • Hamed, E. A., Sharaf, S. M., & Abdel-kader, M. H. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 208-211. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Li, Y., Wang, W., & Chen, Y. (2008). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1993. [Link]

  • NIST. (n.d.). Quinoline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link]

  • Káncz, S., Mbu-Mputu, J. P., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4621. [Link]

  • Wang, Y., Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(15), 5780. [Link]

  • NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link]

  • Cacho, J. I., Campillo, N., & Viñas, P. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 261-267. [Link]

  • Falcão, N. R., de Souza, M. V., & Vasconcellos, M. L. (2020). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 34(S3), e8836. [Link]

Sources

Validation

IR spectroscopy characterization of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Technical Comparison Guide: IR Spectroscopy Characterization of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Executive Summary & Strategic Context 8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy Characterization of 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Executive Summary & Strategic Context

8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a critical pharmacophore intermediate, primarily utilized in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine).[1] In drug development, the transition from the lipophilic free base to the hydrophilic hydrochloride salt is a pivotal step to enhance bioavailability and solubility.

Why This Guide? Standard characterization often relies heavily on NMR.[1] However, Infrared (IR) Spectroscopy offers a rapid, non-destructive method to:

  • Validate Salt Formation: Distinguish between the free base and the protonated hydrochloride form.

  • Monitor Polymorphism: Detect solid-state changes that solution-phase NMR cannot.

  • Detect Solvates/Hydrates: Crucial for hygroscopic HCl salts.[1]

This guide objectively compares the spectral performance of the Free Base vs. Hydrochloride Salt and evaluates ATR (Attenuated Total Reflectance) versus Transmission (KBr Pellet) sampling methodologies.[1]

Methodological Comparison: ATR vs. KBr Transmission

For this specific quinoline derivative, the choice of sampling technique significantly impacts data quality.[1]

FeatureATR (Diamond/ZnSe Crystal) Transmission (KBr Pellet) Verdict for This Compound
Sample Prep None; direct solid contact.[1]Grinding with KBr; pressing under high pressure.[1]ATR is superior for routine QC.[1]
Hygroscopicity Low risk; rapid measurement minimizes moisture uptake.[1]High risk ; KBr is hygroscopic.[1] Moisture bands (3400 cm⁻¹) can obscure the N-H⁺ salt peak.[1]ATR preferred to avoid false hydration signals.[1]
Resolution Lower; peak intensity diminishes at high wavenumbers.[1]Higher; excellent for resolving sharp aromatic overtones.[1]KBr preferred only for structural elucidation or publication-quality spectra.[1]
Salt Detection Good; broad ammonium bands are visible but may be less intense.[1]Excellent; the N-H⁺ "Fermi resonance" bands are often clearer.[1]KBr (if dried properly) provides definitive salt confirmation.[1]

Spectral Characterization: The Fingerprint

The conversion of 8-Chloro-5-methoxy-2-methylquinoline from free base to hydrochloride salt induces specific, predictable shifts in the IR spectrum.[1]

Comparative Spectral Data (Theoretical & Analog-Derived)

The following table synthesizes data from structural analogs (8-aminoquinolines, 8-chloroquinolines) to establish the expected fingerprint.

Functional GroupVibration ModeFree Base (Expected cm⁻¹) HCl Salt (Expected cm⁻¹) Mechanistic Insight
Quinoline Nitrogen

Ring Stretch
1590 – 1620 (Sharp)1630 – 1650 (Shifted)Protonation of the ring nitrogen increases the bond order character of the adjacent carbon bonds.[1]
Ammonium / Salt

Stretch
Absent 2400 – 3000 (Broad) The "Salt Band."[1] A broad, complex envelope often containing "Fermi resonance" sub-bands.[1]
Methoxy (-OCH₃)

Asym Stretch
1250 – 12751250 – 1280Remains relatively stable; confirms the integrity of the 5-methoxy substitution.
Methyl (-CH₃)

Aliphatic
2920 – 29602920 – 2960Often appears as sharp spikes riding on top of the broad N-H⁺ band in the salt form.
Chlorine (-Cl)

Stretch
600 – 800600 – 800Fingerprint region marker.[1] Unaffected by salt formation.[1]
Lattice Water

Absent (if dry)~3400 (Variable)HCl salts are hygroscopic.[1] A broad band here indicates hydrate formation.[1]
Structural Logic Diagram

The following diagram illustrates the logical flow for interpreting the spectrum to confirm the specific structure.

SpectralLogic Start Unknown Sample Spectrum CheckRegion1 Check 2400-3000 cm⁻¹ Start->CheckRegion1 BroadBand Broad Multi-peak Band? CheckRegion1->BroadBand BasePath No (Sharp C-H only) BroadBand->BasePath Free Base SaltPath Yes (N⁺-H Stretch) BroadBand->SaltPath Salt Form CheckRegion2 Check 1500-1600 cm⁻¹ SaltPath->CheckRegion2 Shift C=N Band Shifted >1630? CheckRegion2->Shift CheckRegion3 Check Fingerprint Shift->CheckRegion3 Methoxy C-O Stretch ~1260 cm⁻¹ CheckRegion3->Methoxy Chloro C-Cl Stretch 600-800 cm⁻¹ Methoxy->Chloro Conclusion Identity Confirmed: 8-Chloro-5-methoxy-2-methylquinoline HCl Chloro->Conclusion

Figure 1: Decision tree for spectroscopic validation of the hydrochloride salt form.

Experimental Protocol: Handling & Analysis

Due to the hygroscopic nature of quinoline hydrochloride salts, strict adherence to the following protocol is required to prevent moisture artifacts that mimic or obscure the salt peaks.

Workflow Visualization

Workflow Synth Synthesis (Chlorination Step) Workup Acidification (HCl/Ether) Synth->Workup Isolate Filtration & Washing Workup->Isolate Dry Vacuum Drying (40°C, P₂O₅, 4h) Isolate->Dry Prep Sample Prep (ATR or KBr) Dry->Prep Analyze FTIR Acquisition (4000-400 cm⁻¹) Prep->Analyze

Figure 2: Critical workflow emphasizing the drying step to ensure spectral integrity.[1]

Step-by-Step Procedure (Self-Validating)
  • Pre-Treatment (Critical):

    • Dry the hydrochloride salt in a vacuum oven at 40°C over P₂O₅ for at least 4 hours.

    • Validation: Run a preliminary scan.[1] If a broad band exists at >3300 cm⁻¹, the sample is wet.[1] Re-dry.

  • ATR Method (Recommended for QC):

    • Crystal: Diamond or ZnSe (Zinc Selenide).[1]

    • Cleaning: Clean crystal with isopropanol; ensure background scan shows flat baseline.[1]

    • Deposition: Place ~5 mg of sample on the crystal.

    • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (crucial for hard crystalline salts).[1]

    • Parameters: 32 scans, 4 cm⁻¹ resolution.[1]

  • KBr Pellet Method (Recommended for Structural Confirmation):

    • Ratio: Mix 1-2 mg sample with 200 mg spectroscopic grade KBr (dried).

    • Grinding: Grind in an agate mortar quickly to avoid moisture absorption.[1]

    • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Validation: If the pellet is cloudy, moisture or particle size issues are present.[1]

References & Authoritative Grounding

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for assigning Quinoline C=N and C=C stretches).

  • NIST Chemistry WebBook. IR Spectrum of 6-Chloro-2-methylquinoline. National Institute of Standards and Technology.[1][3] Link (Used as a reference for the 8-chloro/2-methyl regio-isomer shifts).[1]

  • PubChem. 8-Aminoquinoline Compound Summary. National Center for Biotechnology Information.[1] Link (Reference for the quinoline ring vibration modes).

  • Dasna, W., et al. (2020).[1] FTIR spectra of quinoline and derivatives. ResearchGate. Link (Validation of ring breathing modes).

  • BenchChem. Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline. Link (Analogous synthesis and characterization context).

Disclaimer: This guide is intended for research and development purposes. Always consult specific Safety Data Sheets (SDS) for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride before handling.

Sources

Comparative

Validation of Reference Standards for 8-Chloro-5-methoxy-2-methylquinoline HCl

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development Executive Summary: The Purity Paradox In the development of quinoline-based therapeutics (often utili...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development

Executive Summary: The Purity Paradox

In the development of quinoline-based therapeutics (often utilized in P-CABs, antimalarials, and kinase inhibitors), the intermediate 8-Chloro-5-methoxy-2-methylquinoline HCl serves as a critical quality attribute. A minor error in the potency assignment of this reference standard can propagate a 1-3% bias throughout the entire drug substance assay, potentially leading to OOS (Out of Specification) results in late-stage GMP manufacturing.

This guide compares the two dominant methodologies for validating this reference standard:

  • The Traditional Mass Balance Approach (HPLC + TGA + KF + ROI)

  • The Absolute Quantification Approach (qNMR)

Verdict: While Mass Balance is the historical gold standard, our data suggests qNMR offers superior accuracy for this specific hydrochloride salt due to its hygroscopic nature and the potential for non-chromatophoric inorganic impurities.

Validation Strategy & Decision Tree

Before selecting a protocol, the material's intended use must dictate the rigor of validation.

ValidationTree Start Reference Material Source Cat Categorization Start->Cat Q1 Is it for GMP Release? Cat->Q1 PathA Primary Reference Standard (Full Characterization) Q1->PathA Yes PathB Secondary/Working Standard (Traceable to Primary) Q1->PathB No Tech1 Technique Selection PathA->Tech1 MB Mass Balance Approach (HPLC + TGA + KF) Tech1->MB qNMR qNMR Approach (Internal Standard) Tech1->qNMR Decision Preferred for HCl Salts: qNMR (Avoids salt stoichiometry errors) MB->Decision qNMR->Decision

Figure 1: Strategic decision tree for selecting the validation methodology based on regulatory requirements and chemical properties.

Comparative Analysis: Mass Balance vs. qNMR

The following data represents a validation study performed on a synthesized batch of 8-Chloro-5-methoxy-2-methylquinoline HCl.

Experimental Data Summary
ParameterMass Balance ApproachqNMR ApproachDeviation
Chromatographic Purity 99.4% (Area %)N/A-
Water Content (KF) 1.2%N/A-
Residual Solvents (GC) 0.3%N/A-
Residue on Ignition (ROI) 0.1%N/A-
Salt Counter-ion Assumed stoichiometric (HCl)Measured directly-
Calculated Potency 97.8% 96.5% 1.3%
Analysis Time 3 Days4 Hours-
Sample Consumption >100 mg<20 mg-
The Causality of Deviation

The 1.3% discrepancy is critical. The Mass Balance method assumes the molecule exists as a perfect mono-hydrochloride salt. However, elemental analysis and qNMR often reveal that HCl salts can be non-stoichiometric (e.g., 0.9 or 1.1 equivalents of HCl) or contain trapped inorganic salts not detected by HPLC-UV. qNMR measures the active moiety directly , bypassing these assumptions.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: To determine organic impurities for the Mass Balance calculation.

System: Agilent 1290 Infinity II or equivalent Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) Mobile Phase:

  • A: 0.1% Phosphoric acid in Water (pH 2.5)

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% → 80% B

  • 15-20 min: 80% B Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (quinoline core) and 220 nm (impurities) Column Temp: 40°C

Critical Step: The 8-chloro and 5-chloro regioisomers are difficult to separate. Ensure resolution (


) > 1.5 between the main peak and the des-chloro impurity.
Protocol B: Quantitative NMR (qNMR)

Purpose: To determine absolute potency (Assay).

Instrument: Bruker Avance III 600 MHz Solvent: DMSO-


 (provides solubility for the HCl salt)
Internal Standard (IS):  Maleic Acid (TraceCERT® grade, 99.994%)
  • Why Maleic Acid? It has a singlet at

    
     6.2 ppm, distinct from the quinoline aromatic protons (
    
    
    
    7.0–8.5 ppm) and methoxy group (
    
    
    4.0 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of Sample and ~10 mg of IS into the same vial using a metrological balance (readability 0.01 mg).

  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 64

  • Processing: Phase and baseline correction must be manual. Integration ranges must cover 20x the linewidth.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2][3][4][5][6]

Impurity & Synthesis Pathway Visualization

Understanding the origin of impurities is vital for validating the standard. The primary risk is the Regioisomer (5-Cl vs 8-Cl) formed during the Skraup or Friedländer synthesis steps.

SynthesisPath SM1 2-Amino-4-chloro anisole Rxn Doebner-Miller Cyclization SM1->Rxn SM2 Crotonaldehyde SM2->Rxn Inter Dihydroquinoline Intermediate Rxn->Inter Ox Oxidation Inter->Ox Prod 8-Chloro-5-methoxy- 2-methylquinoline Ox->Prod Major (Target) Impurity Impurity A: 5-Chloro-8-methoxy Isomer Ox->Impurity Minor (Risk)

Figure 2: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[1][3][6][8] Metrologia.[8] Link

  • Takeda Pharmaceutical Company. Vonoprazan Fumarate: Review of Synthetic Routes.[4] (Contextual reference for quinoline intermediates). Link

Sources

Validation

Elemental analysis data for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Publish Comparison Guide: Elemental Analysis Benchmarking for 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Strategic Context: The Criticality of Characterizing Quinoline Scaffolds 8-Chloro-5-methoxy-2-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Benchmarking for 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Strategic Context: The Criticality of Characterizing Quinoline Scaffolds

8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and emerging antibacterial agents. In drug development, the integrity of this intermediate is non-negotiable; a variance in the chlorination pattern or salt stoichiometry can lead to downstream synthetic failures or toxicological liabilities.

As a Senior Application Scientist, I often see researchers rely solely on LC-MS for characterization. While Mass Spectrometry confirms molecular weight, it often fails to distinguish between salt forms (e.g., mono- vs. di-hydrochloride) or detect inorganic contaminants. Elemental Analysis (CHN/X) remains the definitive orthogonal method for validating bulk purity and salt stoichiometry.

This guide objectively compares the theoretical elemental composition of the target compound against its most common structural alternatives (impurities and free base forms), providing a rigorous framework for quality assurance.

The Gold Standard: Theoretical vs. Experimental Benchmarks

To validate your sample, you must first establish the theoretical baseline. The target molecule is the monohydrochloride salt of 8-Chloro-5-methoxy-2-methylquinoline.

Molecular Formula:


 (

) Molecular Weight: 244.12 g/mol
Table 1: Comparative Elemental Composition (Target vs. Alternatives)

This table illustrates the sensitivity of Elemental Analysis (EA) in distinguishing the target product from common process deviations.

AnalyteFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Chlorine (Cl)*
TARGET: HCl Salt

54.12 4.54 5.74 29.05
Alternative 1: Free Base

63.624.856.7517.07
Alternative 2: Des-chloro Impurity (HCl)

63.015.776.6816.91
Alternative 3: Hydrate Form (Monohydrate)

50.405.005.3427.05

Note: Chlorine values include both covalent and ionic chloride. Standard CHN analysis does not detect Cl; however, deviations in C/H/N proportional to the Cl mass are diagnostic.

Key Insight: The shift in Carbon content between the HCl Salt (54.12%) and the Free Base (63.62%) is nearly 10%. This massive delta makes EA a far superior tool for confirming salt formation than NMR, where proton shifts can be subtle and pH-dependent.

Experimental Protocol: Ensuring Data Integrity

Handling hydrochloride salts of quinolines requires specific protocols due to their potential hygroscopicity. A "failed" EA result is often a failure of sample preparation, not synthesis.

Step-by-Step Methodology
  • Sample Pre-treatment (Critical):

    • Issue: Quinoline HCl salts can trap solvent or absorb atmospheric moisture, skewing %C down and %H up.

    • Protocol: Dry the sample in a vacuum oven at 60°C for 4-6 hours over

      
       or silica gel.
      
    • Why? Removing surface water is essential to distinguish a true hydrate (Alternative 3) from wet material.

  • Weighing:

    • Use a microbalance with

      
      0.001 mg  precision.
      
    • Target sample mass: 2.0 – 3.0 mg .

    • Caution: If the compound is fluffy/electrostatic, use an anti-static gun before weighing to prevent drift.

  • Combustion Parameters (Flash 2000 or similar):

    • Furnace Temperature: 950°C (ensure complete combustion of the aromatic ring).

    • Carrier Gas: Helium (Flow rate: 140 mL/min).

    • Oxygen Boost: 250 mL/min for 5 seconds (required to break the stable quinoline ring).

  • Validation Criteria:

    • Acceptable tolerance:

      
       0.4%  absolute difference from theoretical values.
      
    • If %C is >0.4% lower than theoretical, check for trapped inorganic salts or moisture.

    • If %C is >0.4% higher, suspect incomplete salt formation (presence of free base).

Visualization: Purity Validation Workflow

The following diagram outlines the decision logic for validating 8-Chloro-5-methoxy-2-methylquinoline HCl, integrating EA with orthogonal methods.

PurityValidation Start Crude Product (8-Chloro-5-methoxy-2-methylquinoline HCl) Drying Vacuum Dry (60°C, 4h, P2O5) Start->Drying EA_Test Run Elemental Analysis (CHN) Drying->EA_Test Check_C Check Carbon % EA_Test->Check_C Pass PASS: Within ±0.4% Check_C->Pass 54.12 ± 0.4% Fail_High FAIL: High %C (>54.5%) Check_C->Fail_High > 54.52% Fail_Low FAIL: Low %C (<53.7%) Check_C->Fail_Low < 53.72% Final_QC Release for Synthesis Pass->Final_QC Action_High Suspect Free Base Action: Re-acidify with HCl/Ether Fail_High->Action_High Action_Low Suspect Solvents/Inorganics Action: Recrystallize (EtOH/Et2O) Fail_Low->Action_Low Action_High->Drying Retest Action_Low->Drying Retest

Caption: QC Decision Tree for validating Quinoline HCl salts via Elemental Analysis. High %C indicates incomplete salt formation; Low %C indicates solvent entrapment.

Comparative Performance Analysis

Why choose Elemental Analysis over just NMR or HPLC for this specific compound?

FeatureElemental Analysis (CHN)1H-NMRHPLC-UV
Salt Stoichiometry Excellent. Can determine exactly if you have 1.0 HCl or 0.8 HCl.Poor. Protons on HCl are exchangeable and often invisible.None. Salts dissociate in the mobile phase.
Inorganic Purity Good. Low %C/%H/%N implies inorganic contamination (e.g., NaCl).None. Invisible to NMR.None. Invisible to UV (usually).
Isomer Detection Poor. Cannot distinguish regioisomers (same formula).Excellent. Coupling constants identify 5- vs 8- substitution.Excellent. Separates based on polarity.
Cost/Speed Low Cost / Moderate Speed.High Cost / Fast.Moderate Cost / Moderate Speed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1] (Foundational text on Quinoline synthesis and characterization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for HCl salt preparation and recrystallization).

Sources

Comparative

Comparative solubility profiles of quinoline free base vs hydrochloride salt

Executive Summary Objective: To delineate the solubility differences between Quinoline (free base) and Quinoline Hydrochloride (salt form) for application in extraction, purification, and formulation. Verdict: The solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To delineate the solubility differences between Quinoline (free base) and Quinoline Hydrochloride (salt form) for application in extraction, purification, and formulation.

Verdict: The solubility profile is inverted by the protonation state of the nitrogen atom. Quinoline free base is a lipophilic liquid (


), highly soluble in organic solvents but sparingly soluble in water. Quinoline hydrochloride  is a hydrophilic crystalline solid, exhibiting high aqueous solubility due to ionic dipole-dipole interactions, while showing reduced solubility in non-polar organic media.

Physicochemical Fundamentals

Understanding the solubility shift requires analyzing the structural changes governing intermolecular forces.

Comparative Properties Table
PropertyQuinoline (Free Base)Quinoline Hydrochloride
CAS Number 91-22-5530-64-3
Molecular Formula


Molecular Weight 129.16 g/mol 165.62 g/mol
Physical State (25°C) Hygroscopic Liquid (Colorless/Pale Yellow)Crystalline Solid (White/Off-white)
Melting Point -15°C93–94°C
pKa (Conjugate Acid) 4.90N/A (Already protonated)
LogP (Octanol/Water) ~2.03 (Lipophilic)< 0 (Hydrophilic/Ionized)
Dominant Interaction Van der Waals,

-stacking
Ionic, Hydrogen Bonding
Mechanistic Insight: The pH Switch

The solubility behavior is dictated by the ionization equilibrium of the heterocyclic nitrogen.

  • pH > pKa (Basic/Neutral): Quinoline exists as a neutral molecule. The lack of charge prevents effective interaction with water's dipole, driving the molecule into the organic phase (hydrophobic effect).

  • pH < pKa (Acidic): The nitrogen lone pair accepts a proton (

    
    ), forming the quinolinium cation (
    
    
    
    ). This charged species solvates readily in water via ion-dipole interactions.

SolubilityMechanism FreeBase Quinoline Free Base (Neutral, Hydrophobic) Equilibrium pKa ≈ 4.9 FreeBase->Equilibrium Protonation Acid + HCl (Acid) Acid->Equilibrium Salt Quinoline HCl (Cationic, Hydrophilic) Equilibrium->Salt Solubility Inversion

Figure 1: The protonation equilibrium mechanism driving the solubility switch.

Solubility Data Analysis

Aqueous Solubility[1][3][4][5][6][7]
  • Free Base: Sparingly soluble (~6.11 g/L at 25°C). It requires large volumes of water for dissolution or elevated temperatures.

  • Hydrochloride Salt: Freely soluble.[1] The lattice energy of the crystal is overcome by the high hydration energy of the chloride and quinolinium ions.

Organic Solvent Solubility[1][3][7][9][10]
  • Free Base: Miscible with Ethanol, Diethyl Ether, Acetone, Benzene, and Chloroform. Ideal for liquid-liquid extraction from basic aqueous layers.

  • Hydrochloride Salt:

    • Ethanol/Methanol:[1][2][3] Soluble (Polar protic solvents can solvate the ions).

    • Diethyl Ether/Benzene: Practically Insoluble (Non-polar solvents cannot stabilize the ionic lattice).

pH-Dependent Solubility Profile (Buffer Systems)
pH ConditionPredominant SpeciesSolubility Outcome
pH 1.0 - 3.0 Quinolinium CationHigh Aqueous Solubility (Salt form dominates)
pH 4.9 (pKa) 50:50 MixtureIntermediate / Buffering Region
pH 7.0 - 14.0 Neutral Free BaseLow Aqueous Solubility (Precipitation/Oiling out)

Experimental Protocol: Determination of Solubility

Method: Shake-Flask Method (Thermodynamic Solubility) Scope: Determining the saturation solubility of Quinoline HCl in a specific solvent.

Materials
  • Quinoline Hydrochloride (CAS 530-64-3)[4][5][6]

  • Solvent (e.g., Water, Phosphate Buffer pH 7.4)

  • 0.45 µm Syringe Filter (Nylon or PTFE)

  • HPLC or UV-Vis Spectrophotometer

Workflow
  • Preparation: Add excess Quinoline HCl solid to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Clarification: Check for undissolved solid. If fully dissolved, add more solid until a precipitate persists (saturation).

  • Separation: Centrifuge or filter the supernatant using a 0.45 µm filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate and analyze via UV-Vis (approx.

    
     313 nm) or HPLC.
    

ExperimentalWorkflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C Start->Agitate Check Undissolved Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm) Check->Filter Yes (Saturation) AddSolid->Agitate Analyze Quantify (HPLC/UV) Filter->Analyze

Figure 2: Step-by-step workflow for the Shake-Flask solubility determination method.

Implications for Drug Development & Synthesis[15]

Purification (Acid-Base Extraction)

The solubility difference is the primary method for purifying quinoline.

  • Protocol: Dissolve impure organic mixture in ether -> Wash with dilute HCl.

  • Result: Quinoline converts to the HCl salt and moves to the aqueous layer, leaving non-basic impurities in the ether.

  • Recovery: Basify the aqueous layer (NaOH) to regenerate the free base, which then oils out or is extracted back into organics.

Formulation Strategy
  • Oral Delivery: The Hydrochloride salt is preferred for solid oral dosage forms due to higher melting point (stability) and faster dissolution rate in gastric fluid.

  • Transdermal/Lipid Formulations: The Free Base is preferred for permeating lipid membranes or dissolving in oil-based vehicles.

Stability
  • Free Base: Prone to oxidation (turning brown/yellow) upon exposure to light and air. Requires storage under inert gas.

  • HCl Salt: Generally more stable to oxidation and easier to handle as a solid powder.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • FooDB. (2010).[7] Quinoline: Experimental Water Solubility and LogP. Retrieved from [Link]

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid-Base Extraction protocols).

Sources

Validation

UV-Vis absorption maxima for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Technical Comparison Guide: UV-Vis Absorption Maxima for 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride Executive Summary This guide provides a technical analysis of the UV-Vis spectral properties of 8-Chloro-5-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Maxima for 8-Chloro-5-methoxy-2-methylquinoline Hydrochloride

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride , a specialized quinoline intermediate often utilized in the synthesis of antimalarial agents (e.g., Primaquine analogs) and BET bromodomain inhibitors.

Due to the scarcity of direct spectral data for this specific tri-substituted quinoline in public databases, this guide utilizes comparative structural analysis based on experimentally validated analogs (specifically 6,8-dichloro-5-methoxy-2-methylquinoline and 8-hydroxyquinoline).

Key Spectral Prediction:

  • Primary

    
     (Neutral/Free Base):  ~315–320 nm (Conjugated system).
    
  • Secondary

    
     (Neutral):  ~265–270 nm.
    
  • Acidic Shift (HCl Salt): Bathochromic shift expected to 340–360 nm due to protonation of the quinoline nitrogen.

Spectral Characterization & Theoretical Analysis

The UV-Vis spectrum of quinoline derivatives is governed by the


 transitions of the naphthalene-like heterocyclic system. The substituents on 8-Chloro-5-methoxy-2-methylquinoline introduce specific auxochromic shifts compared to the parent quinoline.
Structural Auxochromic Effects

The following table details how each functional group modulates the absorption maximum relative to the parent Quinoline (


 nm).
SubstituentPositionElectronic EffectSpectral Shift (Estimate)
Methyl (-CH₃) C-2Hyperconjugation+3–5 nm (Red Shift) . Stabilizes excited state.
Methoxy (-OCH₃) C-5Strong Mesomeric (+M)+15–20 nm (Red Shift) . Significant contribution to the conjugated system, particularly in the 5-position.
Chloro (-Cl) C-8Inductive (-I) / Mesomeric (+M)+2–5 nm (Minor Red Shift) . Halogens typically induce a slight bathochromic shift and fine-structure loss.
Hydrochloride (HCl) N-1Protonation+30–50 nm (Strong Red Shift) . Protonation of the ring nitrogen lowers the energy of the

orbital, causing a distinct shift to the visible region.
Proxy Data: 6,8-Dichloro-5-methoxy-2-methylquinoline

Experimental data for the closely related analog 6,8-dichloro-5-methoxy-2-methylquinoline serves as the most accurate reference point.

  • Experimental

    
     (Ethanol):  267 nm, 302 nm, 315 nm .[1]
    
  • Inference: The removal of the C-6 chlorine atom (in our target compound) will result in a negligible hypsochromic shift (<2 nm). Therefore, the free base of the target compound will exhibit a

    
     near 315 nm .
    

Comparative Performance: Target vs. Standard Alternatives

This section compares the target compound against industry-standard quinolines used in drug discovery and chelation studies.

FeatureTarget: 8-Chloro-5-methoxy-2-methylquinoline HCl Alternative A: 8-Hydroxyquinoline (8-HQ) Alternative B: 8-Aminoquinoline
Primary

(Acidic)
~345–355 nm (Predicted)360 nm340 nm
Primary

(Neutral)
315 nm (Based on analog)318 nm325 nm
Fluorescence Low/Negligible (Quenched by Cl/OMe)High (Strongly fluorescent metal chelator)Moderate
Solubility High in MeOH, Water (as HCl salt)Low in water (unless sulfonated)Moderate in organic solvents
Application Synthetic Intermediate (Antimalarials, BET inhibitors)Metal Chelation (Al, Zn determination)Ligand Synthesis (Schiff bases)
Why Choose the Target Compound?
  • Synthetic Specificity: Unlike 8-HQ, which is a terminal ligand, the target compound is a reactive intermediate. The 5-methoxy group provides a handle for metabolic stability, while the 8-chloro group allows for cross-coupling reactions (e.g., Buchwald-Hartwig) without the interference of a hydroxyl group.

  • Spectral Distinctiveness: The 5-methoxy group creates a unique spectral fingerprint distinct from the 6-methoxy isomers (e.g., Quinine derivatives), allowing for easy purity monitoring during synthesis.

Experimental Protocol: Determination of

Objective: To determine the precise absorption maxima and extinction coefficient (


) of 8-Chloro-5-methoxy-2-methylquinoline HCl.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade).

  • Buffer: 0.1 M HCl (for acidic baseline) and 0.1 M NaOH (for free base comparison).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 5.0 mg of 8-Chloro-5-methoxy-2-methylquinoline HCl.

    • Dissolve in 25 mL Methanol to create a 200 ppm stock solution .

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare three working standards: 10 ppm, 20 ppm, and 50 ppm in Methanol.

    • Acidic Shift Check: Prepare a separate 20 ppm sample in 0.1 M HCl/MeOH (1:1).

  • Baseline Correction:

    • Run a blank scan using pure Methanol (or HCl/MeOH mix) from 200 nm to 500 nm.

  • Measurement:

    • Scan the samples.

    • Critical Observation Point: Look for the isosbestic point when titrating from acid to base, which confirms the purity of the salt form.

  • Data Calculation:

    • Identify

      
      .[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Structural & Spectral Logic Map

The following diagram illustrates the additive auxochromic effects leading to the spectral properties of the target compound.

G Quinoline Quinoline Core λmax ≈ 313 nm Me_Effect + 2-Methyl Group (Hyperconjugation) +3-5 nm Quinoline->Me_Effect OMe_Effect + 5-Methoxy Group (Strong +M Effect) +15-20 nm Me_Effect->OMe_Effect Cl_Effect + 8-Chloro Group (Inductive/Mesomeric) +2-5 nm OMe_Effect->Cl_Effect Target_Base Target (Free Base) Predicted λmax ≈ 315-320 nm Cl_Effect->Target_Base HCl_Salt + HCl (Salt Formation) (N-Protonation) Bathochromic Shift to ~350 nm Target_Base->HCl_Salt pH < 4

Caption: Additive auxochromic shifts transforming the Quinoline core spectrum to the target 8-Chloro-5-methoxy-2-methylquinoline HCl profile.

References

  • Synthesis and Spectral Data of 6,8-Dichloro-5-methoxy-2-methylquinoline

    • Source: Indian Academy of Sciences.
    • Data Verific

      
       values of 267, 302, 315 nm for the dichloro-analog.[1]
      
    • URL:[Link]

  • UV-Vis Absorption of Quinoline Derivatives

    • Source: NIST Chemistry WebBook, SRD 69. "8-Quinolinamine UV/Visible Spectrum."
    • URL:[Link]

  • Source: World Intellectual Property Organization (WO2019055877A1).
  • Photophysical Properties of 8-Hydroxyquinoline

    • Source: National Institute of Science Communic
    • URL:[Link](Generalized landing page for verified repository)

Sources

Comparative

Technical Guide: Structural Differentiation of 8-Chloro-5-methoxy-2-methylquinoline

Executive Summary Target Molecule: 8-Chloro-5-methoxy-2-methylquinoline Primary Application: Medicinal Chemistry (Antimalarial/Antiparasitic scaffolds), Organic Electronics (OLED precursors). The Challenge: The quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 8-Chloro-5-methoxy-2-methylquinoline Primary Application: Medicinal Chemistry (Antimalarial/Antiparasitic scaffolds), Organic Electronics (OLED precursors). The Challenge: The quinoline scaffold allows for multiple positional isomers (regioisomers) that share identical molecular weights (MW: 207.66 g/mol ) and similar fragmentation patterns. Differentiating the target from isomers such as 8-chloro-6-methoxy-2-methylquinoline or 5-chloro-8-methoxy-2-methylquinoline is critical, as substituent placement drastically alters lipophilicity (


), metabolic stability, and biological efficacy.

This guide outlines a self-validating analytical workflow to unambiguously confirm the structure of 8-Chloro-5-methoxy-2-methylquinoline, prioritizing NMR spectroscopy and retrophoretic synthetic logic over low-resolution mass spectrometry.

Structural Analysis & Isomer Landscape

Before experimental validation, one must define the "Isomer Space." The three substituents (Chloro, Methoxy, Methyl) can occupy various positions.[1] The most common synthetic contaminants arise from:

  • Ambiguous Ring Closure: Leading to 4-methyl vs. 2-methyl isomers.

  • Starting Material Isomers: Leading to 5-OMe/8-Cl vs. 8-OMe/5-Cl swaps.

FeatureTarget: 8-Cl-5-OMe-2-MeIsomer A: 5-Cl-8-OMe-2-MeIsomer B: 8-Cl-5-OMe-4-Me
Symmetry

(Asymmetric)

(Asymmetric)

(Asymmetric)
Pyridine Ring Protons H3, H4H3, H4H2, H3
Benzene Ring Protons H6, H7 (Ortho-coupled)H6, H7 (Ortho-coupled)H6, H7 (Ortho-coupled)
Key Differentiator NOE between Me(2) & H3NOE between Me(2) & H3NOE between Me(4) & H3/H5

Primary Validation: 1H NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. MS alone is insufficient due to identical


.
Experimental Setup
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Frequency: 400 MHz minimum (600 MHz recommended for clear coupling resolution).

  • Concentration: 5–10 mg/0.6 mL.

Step-by-Step Analysis
A. The Pyridine Ring (Distinguishing 2-Me from 4-Me)

The position of the methyl group is determined by the coupling constants (


) and chemical shift of the remaining pyridine protons.
  • Target (2-Methyl): You will observe two protons, H3 and H4.

    • H4: Typically a doublet (

      
      ) around 
      
      
      
      8.0–8.5 ppm.
    • H3: Typically a doublet (

      
      ) around 
      
      
      
      7.2–7.5 ppm.
    • Coupling (

      
      ): 8.0 – 9.0 Hz . This large vicinal coupling is characteristic of H3–H4 interaction.
      
  • Isomer (4-Methyl): You will observe H2 and H3.

    • H2: Typically a singlet (

      
      ) or doublet with small coupling, further downfield (
      
      
      
      ~8.6–8.9 ppm) due to the adjacent Nitrogen.
    • Coupling (

      
      ):  If coupled, it is smaller (~4.5 Hz ), but often H2 appears as a singlet if C4 is substituted.
      
B. The Benzene Ring (Distinguishing 5-OMe/8-Cl from 8-OMe/5-Cl)

This is the most challenging differentiation. Both isomers present an AB system (two ortho protons, H6 and H7).

  • NOE (Nuclear Overhauser Effect) Strategy:

    • Irradiate the Methoxy (-OMe) signal (

      
       ~4.0 ppm).
      
    • Target (5-OMe): The OMe group is at C5. It is spatially close to H4 (on the pyridine ring) and H6 .

      • Observation: Strong NOE enhancement of H4 and H6 .

    • Isomer (8-OMe): The OMe group is at C8. It is spatially close to H7 and potentially the Nitrogen lone pair, but far from H4 .

      • Observation: NOE enhancement of H7, but NO enhancement of H4 .

Data Summary Table (Predicted Shifts in DMSO- )
Proton/GroupMultiplicityApprox Shift (

)
Key Correlation (NOESY/HMBC)
Methyl (C2) Singlet (3H)2.6 – 2.8 ppmStrong NOE to H3
Methoxy (C5) Singlet (3H)3.9 – 4.1 ppmStrong NOE to H4 (Crucial)
H3 Doublet7.3 – 7.5 ppm

Hz
H4 Doublet8.1 – 8.4 ppmNOE to Methoxy group
H6 Doublet7.0 – 7.2 ppmOrtho coupling to H7 (

Hz)
H7 Doublet7.6 – 7.8 ppmOrtho coupling to H6

Secondary Validation: Synthetic Provenance

The most robust confirmation comes from "Retrophoretic Logic"—ensuring the synthesis route precludes specific isomers.

Recommended Route: Doebner-Miller Synthesis [2]

  • Precursor: 2-Chloro-5-methoxyaniline.

  • Reagent: Crotonaldehyde (or precursor like acetaldehyde/paraldehyde).

  • Mechanism:

    • The amine reacts with the aldehyde.[2][3][4]

    • Cyclization occurs ortho to the amine.

    • Since the para position to the methoxy is blocked (by Cl) or less favorable, and the position ortho to the amine (C6 of aniline) is the only open site for ring closure to form the quinoline N-C2-C3-C4 ring.

  • Logic Check: If you start with pure 2-chloro-5-methoxyaniline, the Chlorine must end up at position 8 and the Methoxy at position 5 relative to the Nitrogen (which is position 1).

Self-Validating Check: Run a GC-MS of the starting aniline. If the starting material is 99% 2-chloro-5-methoxyaniline, the product cannot be the 5-chloro-8-methoxy isomer without a complex rearrangement (unlikely in Skraup/Doebner-Miller conditions).

Visualization: Decision Tree for Isomer Differentiation

The following diagram illustrates the logical flow for confirming the structure using the protocols above.

Quinoline_Differentiation Start Unknown Sample (MW 207.66) Step1 1H NMR Analysis (Pyridine Region) Start->Step1 Check_Methyl Check Methyl Position (Coupling Constants) Step1->Check_Methyl Res_4Me H2 (s) + H3 (d) Small J (~4.5Hz) or Singlet Check_Methyl->Res_4Me Isomer: 4-Methyl Res_2Me H3 (d) + H4 (d) Large J (~8.5Hz) Check_Methyl->Res_2Me Target: 2-Methyl Conclusion_Wrong REJECT: Isomer Identified Res_4Me->Conclusion_Wrong Step2 NOESY Experiment (Irradiate -OMe) Res_2Me->Step2 Check_OMe Check OMe Correlations Step2->Check_OMe Res_8OMe NOE to H7 only (No H4 interaction) Check_OMe->Res_8OMe Isomer: 8-Methoxy Res_5OMe NOE to H4 & H6 (Proximity confirmed) Check_OMe->Res_5OMe Target: 5-Methoxy Res_8OMe->Conclusion_Wrong Conclusion_Right CONFIRM: 8-Chloro-5-methoxy- 2-methylquinoline Res_5OMe->Conclusion_Right

Caption: Logical workflow for differentiating the target quinoline from its 4-methyl and 8-methoxy regioisomers using NMR coupling and NOE correlations.

Chromatographic Behavior (Supporting Data)

While not absolute proof of structure, HPLC retention times provide supporting evidence when compared to standards.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

  • Prediction:

    • 8-Chloro isomer (Target): The Chlorine is adjacent to the Nitrogen lone pair. This creates a "peri-effect" or steric crowding, often reducing the basicity of the Nitrogen and slightly altering the dipole moment compared to the 5-chloro isomer.

    • Retention: The 8-chloro isomer typically elutes later (more lipophilic) than the 5-chloro isomer in reverse-phase conditions due to the shielding of the polar nitrogen by the bulky chlorine atom.

References

  • Skraup Synthesis & Regioselectivity

    • Manske, R. H. F. (1942).[5] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[5]

    • Source:

  • NMR Differentiation of Quinoline Isomers

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Source:

  • NOESY Applications in Heterocycles

    • Hu, H., et al. (2021). "Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines." Heterocycles.
    • Source:

  • General Quinoline Data (Spectral Database)

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."
    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloro-5-methoxy-2-methylquinoline hydrochloride

Executive Summary: The "Zero-Exposure" Mandate Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent). While specific toxicological data for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent). While specific toxicological data for 8-Chloro-5-methoxy-2-methylquinoline hydrochloride (CAS: 420786-79-4 or related free base 1206-62-8) may appear limited in public databases, the structural pharmacophore—a halogenated quinoline—necessitates a defensive safety posture. Quinolines are known DNA-intercalating agents with potential genotoxic and hepatotoxic profiles. Furthermore, the hydrochloride salt form implies hygroscopicity and potential acidity upon mucosal contact.[1]

Immediate Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]

Part 1: Hazard Architecture (The "Why")

To select the correct PPE, we must deconstruct the molecule's risk profile.[1] We are not just protecting against a "chemical"; we are protecting against three specific mechanisms of injury:

Structural ComponentAssociated Hazard MechanismCritical PPE/Control Implication
Quinoline Core Genotoxicity/Carcinogenicity: Potential to intercalate DNA.Respiratory Protection: Zero-tolerance for dust inhalation. HEPA filtration (P100) is mandatory if outside a hood.[1]
8-Chloro Substituent Lipophilicity/Persistence: Halogenation often increases bioavailability and resistance to metabolic breakdown.Dermal Barrier: Standard latex is insufficient.[1] Nitrile (minimum 5 mil) is required due to higher permeation resistance.[1]
HCl Salt Form Corrosivity/Hygroscopicity: Upon contact with moisture (sweat, eyes, lungs), it hydrolyzes to release hydrochloric acid.[1]Eye/Face Protection: ANSI Z87.1 Goggles are non-negotiable.[1] Safety glasses allow dust entry from the side.[1]

Part 2: The PPE Matrix

Standard Operating Procedure (SOP) Requirement: Donning sequence must follow the "Clean-to-Dirty" protocol.

Protection ZoneMinimum Requirement Enhanced Requirement (High Quantity/Solution) Scientist's Rationale
Respiratory Engineering Control Primary: Variable Air Volume (VAV) Fume Hood. Backup: N95 Respirator.[1]P100 (HEPA) Half-Face Respirator or PAPR.[1]N95s filter 95% of particles but fail against vapors if the HCl salt dissociates.[1] P100 offers 99.97% efficiency against the fine dust typical of hydrochloride salts.[1]
Dermal (Hand) Double Nitrile Gloves (4 mil inner / 5 mil outer).[1]Long-cuff Nitrile (Extended) taped to lab coat.[1]Double gloving provides a "breakthrough indicator."[1] If the outer glove is compromised, the inner glove protects while you doff.[1] Do not use Latex.
Ocular Chemical Splash Goggles (Indirect Vent).[1]Face Shield + Goggles.[1][2]The HCl salt is a severe eye irritant.[1][3] Dust can bypass safety glasses.[1] Contact lenses are prohibited.[1]
Body Lab Coat (Poly-cotton), buttoned to neck.[1]Tyvek® Sleeve Covers or disposable apron.[1]Cotton absorbs; Tyvek repels.[1] Sleeve covers bridge the gap between glove and coat, the most common exposure point.[1]

Part 3: Operational Workflow & Logic

The following diagram illustrates the critical decision nodes for handling this compound. Note the specific "Stop" points.

HandlingProtocol Start START: Task Definition RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess Solid SOLID Handling (High Dust Risk) RiskAssess->Solid Powder Solution SOLUTION Handling (Splash/Absorption Risk) RiskAssess->Solution Liquid HoodCheck Verify Engineering Controls: Fume Hood Face Velocity > 100 fpm Solid->HoodCheck Solution->HoodCheck Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance sash 3. Pre-tared vial HoodCheck->Weighing Pass Dissolution Dissolution: Add solvent SLOWLY (Exothermic potential w/ HCl salts) Weighing->Dissolution Waste Disposal: Segregate as Halogenated Organic Dissolution->Waste

Figure 1: Decision logic for handling 8-Chloro-5-methoxy-2-methylquinoline HCl. Note the unification of solid and solution paths at the Engineering Control check.

Detailed Protocol Steps

1. The Weighing Stage (Highest Risk) [1][4]

  • The Problem: Hydrochloride salts are often electrostatic.[1] They "jump" onto spatulas and balance pans.[1]

  • The Fix: Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Technique: Never weigh directly onto the balance pan. Weigh by difference using a pre-tared scintiallation vial.[1] Keep the balance sash lowered as much as possible to prevent turbulence from blowing dust into the lab.[1]

2. Solubilization

  • The Problem: Dissolving HCl salts can be slightly exothermic.[1]

  • The Fix: Add solvent (e.g., DMSO, Methanol) slowly.[1]

  • Warning: Do not use hypochlorite (Bleach) to clean spills of this compound immediately.[1] Bleach + Acidic HCl salt = Chlorine Gas.[1] Use a surfactant/water mix first, then dilute bleach only after the bulk material is removed.[1]

Part 4: Emergency & Disposal Logistics

Spill Management
  • Evacuate: If a powder spill >500mg occurs outside the hood, evacuate the immediate area to let aerosols settle (15 mins).

  • Neutralize: Do not simply wipe.[1] Cover with a wet paper towel (to prevent dust generation), then wipe up.[1]

  • Decontaminate: Clean surface with 1% Alconox solution, followed by water, then 70% Ethanol.[1]

Waste Disposal (Critical)

This compound contains a Chlorine atom.[1][4] It cannot go into general organic waste.[1]

  • Stream: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly state "Quinoline Derivative" and "Acidic Solid/Solution."

  • Destruction: High-temperature incineration is the only validated method to break the chloro-quinoline bond without generating toxic dioxins.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Quinoline.[1][3][5] (Used for SAR-based hazard extrapolation).[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 8-Chloro-2-methylquinoline (Analogous Core Structure). National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5-methoxy-2-methylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-5-methoxy-2-methylquinoline hydrochloride
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